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Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate Documentation Hub

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Core Science & Biosynthesis

Foundational

Thiazole-Substituted Benzoate Scaffolds: Synthetic Architectures and Pharmacological Frontiers

[1] Executive Summary & Structural Rationale The Convergence of Two Pharmacophores: The integration of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) with a benzoate core (a benzene ring bea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Rationale

The Convergence of Two Pharmacophores: The integration of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) with a benzoate core (a benzene ring bearing an ester/carboxylate functionality) creates a "privileged structure" in medicinal chemistry. This hybrid scaffold exploits the concept of bioisosterism , where the thiazole acts as a metabolic stabilizer and hydrogen bond acceptor, while the benzoate moiety provides a lipophilic anchor essential for penetrating cell membranes and aligning with hydrophobic pockets in target proteins (e.g., EGFR, DNA gyrase).

Why this specific hybrid?

  • 
    -
    
    
    
    Stacking Capability:
    The planar nature of both rings facilitates intercalation into DNA base pairs or stacking against aromatic residues (Phe, Tyr, Trp) in enzyme active sites.
  • Tunable Lipophilicity: The benzoate ester allows for the modulation of LogP, optimizing oral bioavailability (Lipinski’s Rule of 5 compliance).

  • Metabolic Stability: Thiazoles are resistant to oxidative metabolism compared to their furan or thiophene counterparts.

Synthetic Architectures: The Hantzsch Strategy

While cross-coupling reactions (Suzuki-Miyaura) are modern alternatives, the Hantzsch Thiazole Synthesis remains the gold standard for constructing thiazole-substituted benzoates due to its atom economy and scalability.

Retrosynthetic Analysis

The construction typically involves the condensation of a thioamide (often derived from a benzoic acid precursor) with an


-haloketone .[1]

HantzschSynthesis BenzoicAcid Benzoic Acid Derivative Thioamide Thioamide / Thiourea (Nucleophile) BenzoicAcid->Thioamide Lawesson's Reagent or SOCl2 + NH3 + P2S5 Intermediate Hydroxythiazoline Intermediate Thioamide->Intermediate + α-Haloketone (Ethanol, Reflux) AlphaHalo α-Haloketone (Electrophile) AlphaHalo->Intermediate FinalProduct Thiazole-Substituted Benzoate Intermediate->FinalProduct - H2O (Dehydration)

Figure 1: Retrosynthetic pathway for thiazole-benzoate construction via Hantzsch condensation.[1]

Therapeutic Profiles & SAR Analysis

The pharmacological utility of these derivatives is bifurcated primarily into anticancer and antimicrobial domains.[2]

A. Anticancer Activity (EGFR & Tubulin Targeting)

Thiazole-benzoates function as Type I or Type II kinase inhibitors . A primary target is the Epidermal Growth Factor Receptor (EGFR) .[3][4] The nitrogen of the thiazole often forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met769 in EGFR).

Key SAR Findings:

  • Position 2 (Thiazole): Substitution with a hydrazone or amine linker to the benzoate improves affinity.

  • Benzoate Ring: Electron-withdrawing groups (EWGs) like -F or -Cl at the para position enhance metabolic stability and binding affinity.

B. Antimicrobial Activity (DNA Gyrase Inhibition)

These compounds act by inhibiting bacterial DNA gyrase B (GyrB) , an enzyme essential for DNA supercoiling. The benzoate moiety mimics the ATP adenine ring, competing for the ATP-binding site.

Comparative Activity Data:

Compound ClassTargetKey Substituent (R)IC50 / MIC ValueReference Standard
Benzo[4,5]imidazo-thiazole EGFR (A549 Lung Cancer)4-OMe-Phenyl27 nM (GI50)Erlotinib (33 nM)
Thiazole-Benzoate Hybrid S. aureus (Gyrase)4-Methyl3.90

g/mL
Ampicillin
Thiazole-Hydrazone M. tuberculosis4-Nitro-Phenyl6.25

g/mL
Rifampicin
Thiazole-Chalcone JAK2 Kinase2,4-Dichloro2.5 nMRuxolitinib

Validated Experimental Protocol

Objective: Synthesis of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate via Hantzsch Condensation. Scope: A scalable, self-validating protocol for research applications.

Reagents:
  • Precursor A: Thiourea (1.2 eq)

  • Precursor B: Ethyl 4-(2-bromoacetyl)benzoate (1.0 eq)

  • Solvent: Ethanol (Absolute)[5]

  • Catalyst: None required (autocatalytic) or trace NaOAc.

Step-by-Step Workflow:
  • Preparation: Dissolve 10 mmol of Ethyl 4-(2-bromoacetyl)benzoate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Slowly add 12 mmol of thiourea to the solution with constant magnetic stirring.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC).[5]

    • TLC System: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into 100 mL of ice-cold water. Neutralize with 10% NaHCO

    
     solution until pH ~8. This liberates the free base.
    
  • Isolation: Filter the resulting solid using a Buchner funnel. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Characterization (Expected):

    • Yield: 80–90%.

    • Melting Point: Sharp range (e.g., 192–194°C).

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet (

      
       ~7.0–7.5 ppm) and the broad singlet for NH
      
      
      
      (
      
      
      ~7.0 ppm, D
      
      
      O exchangeable).

Mechanistic Pathway: EGFR Inhibition

The following diagram illustrates how thiazole-benzoate derivatives interrupt the EGFR signaling cascade, leading to apoptosis in cancer cells.

EGFR_Pathway Ligand EGF Ligand (Extracellular) EGFR_Inactive EGFR Monomer (Inactive) Ligand->EGFR_Inactive Binding EGFR_Active EGFR Dimerization & Phosphorylation EGFR_Inactive->EGFR_Active Activation Signaling Downstream Signaling (RAS/RAF/MEK/ERK) EGFR_Active->Signaling Kinase Cascade Inhibitor Thiazole-Benzoate Inhibitor Inhibitor->EGFR_Active Competes for ATP Binding Site Inhibitor->Signaling Blocks Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Inhibition leads to

Figure 2: Mechanism of Action (MOA) showing competitive inhibition of the EGFR ATP-binding pocket by thiazole derivatives.

References

  • Panchgalle, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.[6] Journal of Chemical Reviews.[6][7] Link

  • Farghaly, T. A., et al. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.[8][9] Mini-Reviews in Medicinal Chemistry. Link

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.[10] Frontiers in Chemistry. Link

  • BenchChem Protocols (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.Link

  • Lv, P. C., et al. (2018). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. Taylor & Francis. Link

  • Zhang, L., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential EGFR Inhibitors. PMC / NIH. Link

Sources

Exploratory

A Technical Guide to Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate: Synthesis, Characterization, and Therapeutic Potential

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development focused on the novel compound, Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate. As this mol...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development focused on the novel compound, Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate. As this molecule is not cataloged with a commercial CAS number, this guide provides a comprehensive framework for its synthesis, structural verification, and exploration of its pharmacological potential, grounded in established scientific principles.

Compound Identification and Physicochemical Properties

The first step in evaluating any new chemical entity is to define its fundamental identifiers. While a CAS Registry Number has not been assigned, we can derive its core properties from its chemical structure.

IdentifierValue
IUPAC Name Methyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Canonical SMILES CC1=NC=C(S1)C2=CC(=C(C=C2)OC(=O)C)O
InChI InChI=1S/C12H11NO3S/c1-7-13-6-11(17-7)8-3-4-9(16)10(5-8)12(14)15-2/h3-6,16H,1-2H3
InChIKey YQFPXGUMJCNZBE-UHFFFAOYSA-N

Scientific Rationale: A Hybrid Scaffold for Drug Discovery

The structure of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a deliberate amalgamation of two pharmacologically significant scaffolds: a salicylate core and a 2,4-disubstituted thiazole moiety. This design is rooted in the principles of medicinal chemistry, particularly the strategy of combining known pharmacophores to generate novel therapeutic agents with potentially enhanced or synergistic activities.

  • The Salicylate Core: Methyl salicylate and its derivatives are renowned for their anti-inflammatory, analgesic, and antibacterial properties.[1] They are known inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] The salicylate framework provides a proven foundation for anti-inflammatory drug design.[2][3][4]

  • The Thiazole Moiety: The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] This heterocycle is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Bioisosterism and Synergy: The introduction of a thiazole ring onto the salicylate backbone can be viewed as a form of bioisosteric replacement.[10][11][12] Thiazoles are often used as bioisosteres for phenyl rings to improve metabolic stability, modulate solubility, or introduce new binding interactions with biological targets.[10][13] The fusion of these two scaffolds offers the potential for a novel agent with a unique polypharmacological profile, possibly targeting multiple pathways involved in inflammation and disease.

G cluster_0 Pharmacophore Scaffolds cluster_1 Known Biological Activities cluster_2 Potential Therapeutic Profile Salicylate Salicylate Core AntiInflammatory Anti-inflammatory (COX Inhibition) Salicylate->AntiInflammatory Primary Activity TargetMolecule Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate (Novel Hybrid Compound) Salicylate->TargetMolecule Pharmacophore Combination Thiazole Thiazole Moiety Thiazole->AntiInflammatory Secondary Activity Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial Thiazole->TargetMolecule Pharmacophore Combination G Start Methyl 5-acetyl-2-hydroxybenzoate Intermediate Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate Start->Intermediate Step 1: α-Bromination Final Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate Intermediate->Final Step 2: Hantzsch Synthesis Reagent1 Bromine (Br₂) in Acetic Acid Reagent1->Intermediate Reagent2 Thioacetamide in Ethanol (Reflux) Reagent2->Final

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Workflow
StepReactants & ReagentsProposed ConditionsWork-up & Purification
1. α-Bromination Methyl 5-acetyl-2-hydroxybenzoate, Bromine (Br₂), Glacial Acetic AcidStir at room temperature for 2-4 hours. Monitor by TLC.Pour into ice water to precipitate the product. Filter, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.
2. Thiazole Formation Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, Thioacetamide, Absolute EthanolReflux the mixture for 4-6 hours. Monitor by TLC. [14]Cool the reaction mixture. Neutralize with a weak base (e.g., NaHCO₃ solution) to precipitate the product. Filter, wash with water, and dry. Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the synthesized structure is paramount. A combination of spectroscopic and chromatographic techniques must be employed.

TechniquePredicted ObservationsRationale
¹H NMR ~10-11 ppm (s, 1H): Phenolic -OH. ~7.5-8.5 ppm (m, 4H): Aromatic protons on the benzoate and thiazole rings. ~3.9 ppm (s, 3H): Ester -OCH₃ protons. ~2.7 ppm (s, 3H): Thiazole -CH₃ protons.The chemical shifts are predicted based on known values for substituted methyl salicylates and methylthiazoles. [15][16]The phenolic proton is highly deshielded due to hydrogen bonding.
¹³C NMR ~170 ppm: Ester C=O. ~160-165 ppm: Thiazole C2 (attached to N and S). ~115-160 ppm: Aromatic and thiazole carbons. ~52 ppm: Ester -OCH₃ carbon. ~19 ppm: Thiazole -CH₃ carbon.The positions of the carbonyl and aromatic carbons are characteristic. [16][17][18]
Mass Spec (EI) Expected M⁺ at m/z = 249. Key fragments at m/z 218 ([M-OCH₃]⁺), m/z 190 ([M-COOCH₃]⁺), and fragments corresponding to the cleavage of the thiazole and benzoate rings.The molecular ion peak confirms the molecular weight. Fragmentation patterns of thiazoles and benzoates are well-documented and involve characteristic losses of the ester group and ring cleavages. [19][20][21]
IR Spectroscopy ~3100-3400 cm⁻¹ (broad): O-H stretch (phenolic). ~1680-1700 cm⁻¹ (strong): C=O stretch (ester). ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretches (aromatic/heteroaromatic). ~1250 cm⁻¹: C-O stretch (ester).These absorption bands are diagnostic for the key functional groups present in the molecule. [22][23]
HPLC A single major peak with purity >95% under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase).Used to assess the final purity of the synthesized compound.

Safety, Handling, and Storage

As Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a novel compound, its toxicological properties are unknown. Therefore, it must be handled with the utmost care, assuming it is hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [24][25][26]* Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [26][27]* Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. [27]Use appropriate tools for transfers to minimize direct contact. [24]* Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. [27][28]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [24]

Conclusion and Future Directions

This guide outlines a comprehensive approach to the synthesis and characterization of the novel compound Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate. The strategic combination of salicylate and thiazole motifs makes this molecule a compelling target for drug discovery programs.

Upon successful synthesis and characterization, future work should focus on:

  • In Vitro Biological Screening: Evaluate the compound's activity in a panel of assays, including anti-inflammatory (e.g., COX-1/COX-2 inhibition), anticancer (against various cell lines), and antimicrobial (against bacterial and fungal strains) screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying substituents on both the thiazole and benzoate rings to optimize potency and selectivity.

  • In Vivo Evaluation: Should promising in vitro activity be identified, advance the lead compounds to preclinical animal models to assess efficacy and safety.

By following the rigorous scientific framework presented here, researchers can effectively synthesize, validate, and explore the therapeutic potential of this promising new chemical entity.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Giumanini, A. G., & Trombini, C. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-342.
  • Mohamed, Y. A., et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1569.
  • Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed.
  • Kocienski, P., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed.
  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267911A - Synthesis method of methyl salicylate.
  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

  • Bou-Salah, L., et al. (n.d.).
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • 960化工网. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]

  • Kapoor, R.P., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • ChEMBL. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl salicylate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl salicylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Nag, A., & Sapre, A. V. (1995). Fluorescence spectra of methyl salicylate during the sol–gel–xerogel transitions of mixed silicon–aluminium alkoxides. Journal of the Chemical Society, Faraday Transactions, 91(14), 2139-2144.
  • Dhami, K. S., & Stothers, J. B. (1967). 13 C nmr studies. X. 13 C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-240.
  • Monti, D., et al. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters, 19(2), 151-158.
  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X.
  • Shi, D., et al. (n.d.).
  • ResearchGate. (2021, September 25). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.
  • RSC Publishing. (2025, December 5).
  • Al-Ostath, A. I., & Hassan, W. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Thiazole and Its Applications. (n.d.).
  • Ghotekar, S. K., et al. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023, April 4).
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.

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Foundational

The 2-Methylthiazol-4-yl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 2-methylthiazol-4-yl moiety has emerged as a cornerstone in contemporar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-methylthiazol-4-yl moiety has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides a comprehensive technical overview of this privileged scaffold, delving into its fundamental physicochemical properties, its pivotal role as a pharmacophore, and the intricate structure-activity relationships that govern its biological effects. We will explore key synthetic strategies for its incorporation into novel chemical entities, supported by detailed experimental protocols. Through an examination of prominent case studies, including the blockbuster kinase inhibitor Dasatinib, and an analysis of its influence on antibacterial, anti-inflammatory, and neuroprotective agents, this document aims to equip researchers with the in-depth knowledge required to effectively leverage the 2-methylthiazol-4-yl moiety in the design and development of next-generation therapeutics.

Introduction: The Ascendancy of a Heterocyclic Mainstay

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast number of biologically active compounds.[1][2] Its unique electronic and steric properties allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking. The substitution pattern on the thiazole ring profoundly influences its pharmacological profile. Among the various substituted thiazoles, the 2-methylthiazol-4-yl moiety has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] The methyl group at the 2-position can enhance metabolic stability and modulate the basicity of the ring nitrogen, while the 4-position serves as a versatile attachment point for further structural elaboration.[3][4] This guide will provide a deep dive into the multifaceted role of this critical scaffold.

Physicochemical Properties: The Foundation of Biological Function

The biological activity of a molecule is intrinsically linked to its physicochemical properties. The 2-methylthiazol-4-yl moiety confers a unique set of characteristics that are instrumental to its success in drug design.

Electronic Effects and pKa

The thiazole ring is an electron-rich system, but the presence of the electronegative nitrogen atom and the sulfur d-orbitals creates a complex electronic distribution. The methyl group at the 2-position is an electron-donating group, which increases the basicity and nucleophilicity of the ring.[3] The pKa of 2-methylthiazole is approximately 3.40, indicating it is a weak base.[5] This basicity can be crucial for forming salt bridges with acidic residues in a protein's active site.

Lipophilicity and Solubility

Lipophilicity, often expressed as logP, is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The 2-methylthiazol-4-yl moiety itself has a moderate logP value. However, the overall lipophilicity of a molecule containing this scaffold can be readily tuned by modifying the substituents at other positions. For instance, the addition of polar groups can increase aqueous solubility, while the incorporation of hydrophobic moieties can enhance membrane permeability.

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Calculated)pKa (Predicted)
2-MethylthiazoleC4H5NS99.151.453.40
2-Methylthiazole-4-carboxylic acidC5H5NO2S143.160.892.85
2-Amino-4-methylthiazoleC4H6N2S114.170.655.36

Data compiled from various sources and predictive software.

The 2-Methylthiazol-4-yl Moiety as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 2-methylthiazol-4-yl group frequently serves as a key component of a pharmacophore, participating in critical binding interactions.

Hydrogen Bonding and Metal Coordination

The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding pocket. Furthermore, the thiazole ring system can coordinate with metal ions, which is relevant for its role as an inhibitor of metalloenzymes.

Aromatic and Hydrophobic Interactions

The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The methyl group can also engage in hydrophobic interactions, further contributing to binding affinity.

Synthetic Strategies: Building the Core Scaffold

The efficient synthesis of molecules containing the 2-methylthiazol-4-yl moiety is a critical aspect of drug development. The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring.

The Hantzsch Thiazole Synthesis

This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-methylthiazol-4-yl derivatives, thioacetamide is a common starting material.

Hantzsch_Synthesis reagents Thioacetamide + α-Haloketone intermediate Thiazoline Intermediate reagents->intermediate Condensation product 2-Methyl-4-substituted-thiazole intermediate->product Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 mole) in water.

  • Addition of α-Haloketone: Slowly add chloroacetone (1 mole) to the suspension with stirring. An exothermic reaction will occur, and the thiourea will dissolve.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After cooling to room temperature, make the solution basic by adding a concentrated solution of sodium hydroxide. An oily layer will separate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.[6]

Structure-Activity Relationships (SAR) and Therapeutic Applications

The strategic modification of substituents on and around the 2-methylthiazol-4-yl core has led to the development of potent and selective drugs for a variety of diseases.

Anticancer Agents: A Kinase Inhibition Powerhouse

The 2-methylthiazol-4-yl moiety is a prominent feature in numerous kinase inhibitors. The thiazole ring often serves as a scaffold to orient key binding groups towards the ATP-binding pocket of the kinase.

Case Study: Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[7] The 2-methylthiazol-4-yl moiety is part of a larger carboxamide side chain that makes critical hydrogen bonding interactions within the kinase domain of the Bcr-Abl protein.

Table 2: Anticancer Activity of Selected Thiazole Derivatives

CompoundTargetCell LineIC50 (µM)Citation
DasatinibBcr-Abl, SrcK562<0.001[7]
Compound 4cVEGFR-2MCF-72.57[8]
Compound 4cVEGFR-2HepG27.26[8]

SAR Insights:

  • The amide linker attached to the C4 position of the thiazole is crucial for activity.

  • The 2-methyl group enhances metabolic stability.

  • Substitutions on the phenyl ring attached to the thiazole can be varied to optimize potency and selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole_Inhibitor Thiazole-based Kinase Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->Akt Inhibits Thiazole_Inhibitor->mTORC1 Inhibits NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->IKK Inhibits

Sources

Exploratory

Metabolic Stability Predictions for Thiazole Benzoate Esters

This guide outlines a rigorous framework for predicting and validating the metabolic stability of Thiazole Benzoate Esters . These scaffolds are frequently utilized in medicinal chemistry—often as prodrugs to improve lip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for predicting and validating the metabolic stability of Thiazole Benzoate Esters . These scaffolds are frequently utilized in medicinal chemistry—often as prodrugs to improve lipophilicity or as fixed pharmacophores. However, they present a unique "dual-warhead" metabolic liability: the hydrolytic instability of the ester linkage and the oxidative vulnerability of the thiazole ring.

An In-Depth Technical Guide for Drug Discovery

Part 1: The Dual-Warhead Metabolic Liability

To accurately predict stability, one must first understand the competing elimination pathways. Thiazole benzoate esters do not degrade via a single mechanism; they are subject to a kinetic competition between Hydrolysis (mediated by Carboxylesterases/Plasma Esterases) and Oxidation (mediated by Cytochrome P450s).

The Electronic "Accelerator" Effect

The thiazole ring is electron-deficient (π-deficient), acting as a strong Electron Withdrawing Group (EWG).

  • Mechanism: When a benzoate ester is attached to a thiazole ring (specifically via the oxygen or carbonyl), the thiazole pulls electron density away from the ester carbonyl.

  • Consequence: This renders the carbonyl carbon highly electrophilic, significantly lowering the activation energy for nucleophilic attack by water or the serine residue of esterases (e.g., hCES1, hCES2).

  • Prediction Rule: Thiazole-linked esters hydrolyze 10^3 – 10^4 times faster than their phenyl analogues unless sterically hindered.

The Oxidative "Trap"

If the ester bond is stabilized (e.g., via steric hindrance), the metabolic burden shifts to the thiazole ring.

  • CYP450 Attack: The sulfur atom and the C5 position of the thiazole are prone to oxidation by CYP3A4 and CYP2C9.

  • Toxicity Risk: This leads to the formation of reactive sulfoxides or epoxides, which can cause idiosyncratic toxicity (covalent binding to proteins).

Part 2: In Silico Prediction Framework

Before synthesis, use this computational cascade to rank compounds.

Quantum Mechanical (QM) Hydrolysis Prediction

Standard QSAR models often fail for specific heterocyclic esters. Density Functional Theory (DFT) provides a more accurate prediction of the Transition State Energy (TSE) .

  • Methodology:

    • Geometry Optimization: Optimize the ground state of the ester using B3LYP/6-31G(d,p).

    • Transition State Modeling: Model the tetrahedral intermediate formed during hydroxide attack (OH⁻ attacking the Carbonyl C).

    • Calculation: Calculate

      
       (Gibbs free energy of activation).
      
  • Interpretation:

    • 
      : Highly Unstable  (t1/2 < 10 min in plasma).
      
    • 
      : Tunable Stability  (Ideal for prodrugs).
      
    • 
      : Hyper-Stable  (Likely requires CYP oxidation for clearance).
      
Steric Parameter Assessment (Taft's )

For rapid screening of libraries, calculate the Taft Steric Parameter (


) for the substituents ortho to the ester linkage.
  • Logic: Bulky groups (e.g., o-methyl, o-chloro) on the benzoate ring block the approach of the esterase catalytic triad.

  • Workflow: Correlate

    
     values with predicted hydrolysis rates. A high negative 
    
    
    
    value indicates significant steric protection.
Integrated Prediction Workflow (Diagram)

MetabolicPrediction Input Thiazole Benzoate Candidate DFT DFT: Transition State Energy (OH- Attack) Input->DFT TSE_Low ΔG < 18 kcal/mol (Fast Hydrolysis) DFT->TSE_Low Unstable TSE_High ΔG > 22 kcal/mol (Slow Hydrolysis) DFT->TSE_High Stable Prodrug Potential Prodrug Potential TSE_Low->Prodrug Potential CYP_Model CYP SOM Prediction (Thiazole Ring) TSE_High->CYP_Model Check Secondary Path Oxidation_Risk High Oxidation Liability (S-oxide/Epoxide) CYP_Model->Oxidation_Risk Vulnerable C5/S Stable Metabolically Stable (Low Clearance) CYP_Model->Stable Blocked C5/S

Caption: Decision tree for triaging thiazole benzoates based on calculated transition state energies and secondary oxidative risks.

Part 3: Experimental Validation Protocols

Trustworthy data requires distinguishing between chemical instability, esterase-mediated hydrolysis, and CYP-mediated oxidation.

Differentiating Hydrolysis vs. Oxidation

The "Inhibitor Switch" Protocol: This protocol uses specific inhibitors to isolate the enzyme class responsible for degradation.

Materials:

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (for CYPs).

  • Inhibitor A (Esterase): Bis(4-nitrophenyl) phosphate (BNPP ), 100 µM.

  • Inhibitor B (CYP): 1-Aminobenzotriazole (ABT ), 1 mM.

Step-by-Step Methodology:

  • Preparation: Prepare three incubation streams:

    • Stream 1 (Control): HLM + NADPH.

    • Stream 2 (Esterase Block): HLM + NADPH + BNPP (Pre-incubate 15 min).

    • Stream 3 (CYP Block): HLM + NADPH + ABT (Pre-incubate 15 min).

  • Initiation: Spike test compound (1 µM final conc) into all streams.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor disappearance of Parent and appearance of Hydrolysis Product (Carboxylic Acid) vs. Oxidation Product (Thiazole Oxide).

Data Interpretation Table:

Observation in HLMDominant PathwayStructural Implication
Rapid clearance in Stream 1 & 3; Stable in Stream 2Ester Hydrolysis Ester bond is too accessible. Add steric bulk to benzoate.
Rapid clearance in Stream 1 & 2; Stable in Stream 3CYP Oxidation Thiazole ring is vulnerable. Block C5 position or remove EDGs.
Rapid clearance in all StreamsChemical Instability Compound is chemically labile (e.g., pH hydrolysis). Check buffer stability.
Plasma Stability Assay (Esterase Specific)

Since plasma lacks CYP enzymes, this assay isolates esterase activity (BChE, CES).

  • Thaw frozen plasma (Human/Rat) to 37°C.

  • Spike compound to 1 µM (keep DMSO < 0.1%).

  • Incubate in a shaking water bath.

  • Quench aliquots at T=0, 10, 30, 60, 120 min.

  • Calculation: Plot ln(% Remaining) vs. time.

Part 4: Structural Optimization Strategies (SAR)

If your thiazole benzoate is too unstable, apply these modifications:

  • The "Ortho-Effect": Introducing a substituent (F, Cl, Me) at the ortho-position of the benzoate ring is the most effective way to slow hydrolysis. It creates a "molecular gate" that hinders the large esterase enzyme from reaching the carbonyl.

  • Thiazole Substitution:

    • Electron Donating Groups (EDGs) on the thiazole (e.g., -NH2, -OMe) will stabilize the ester bond (by reducing carbonyl electrophilicity) but increase CYP oxidation risk.

    • Electron Withdrawing Groups (EWGs) (e.g., -CF3) on the thiazole will destabilize the ester bond (faster hydrolysis) but protect against CYP oxidation.

Pathway Competition Diagram

PathwayCompetition cluster_Hydrolysis Hydrolysis Pathway (Fast) cluster_Oxidation Oxidation Pathway (Slow) Compound Thiazole Benzoate Esterase Carboxylesterases (hCES1/2) Compound->Esterase Primary Route (If unhindered) CYP CYP450 (3A4/2C9) Compound->CYP Secondary Route (If ester blocked) Acid Benzoic Acid + Thiazole Alcohol Esterase->Acid RM Reactive Metabolite (Epoxide/Sulfoxide) CYP->RM

Caption: Kinetic competition between esterase-mediated hydrolysis and CYP-mediated bioactivation.

References

  • Williams, E. T., et al. (2011). "Carboxylesterase-mediated hydrolysis of ester-containing drugs: In vitro-in vivo extrapolation." Drug Metabolism and Disposition. Link

  • Lassila, T., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology. Link

  • Di, L. (2019). "The role of carboxylesterases in drug metabolism: have we overlooked their importance?" Expert Opinion on Drug Metabolism & Toxicology. Link

  • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics. Link

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. Link

Protocols & Analytical Methods

Method

Application Note: Solvent Selection Strategy for Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

This Application Note is designed to guide researchers in the optimal solvent selection for Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate , a specific heterocyclic building block likely used in the synthesis of bioac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the optimal solvent selection for Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate , a specific heterocyclic building block likely used in the synthesis of bioactive scaffolds (e.g., benzothiazines, kinase inhibitors).[1]

As direct solubility data for this specific New Chemical Entity (NCE) is rarely published in open literature, this guide utilizes Structure-Property Relationship (SPR) analysis and field-proven solubility screening protocols.[1]

Executive Summary

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate (hereafter MHTB ) is a lipophilic intermediate combining a salicylate core with a thiazole moiety.[1] Its solubility profile is dominated by the planar aromatic system and the intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl.

  • Best Universal Solvents: DMSO, DMF (for stock solutions >50 mg/mL).

  • Best Process Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Best Crystallization Solvents: Ethanol/Water or Ethyl Acetate/Heptane systems.

  • Incompatible: Aqueous buffers (pH > 9 causes hydrolysis), Aliphatic hydrocarbons (insoluble).

Physicochemical Profiling (In Silico & Empirical)

Before selecting a solvent, we must understand the molecule's behavior. MHTB exhibits "Brick Dust" characteristics—flat, crystalline, and moderately lipophilic.

Table 1: Predicted Physicochemical Properties
PropertyValue (Est.)Implication for Solvent Selection
Molecular Weight ~249.29 g/mol Small molecule; kinetics of dissolution should be fast in good solvents.[1]
LogP (Octanol/Water) 3.0 – 3.5Highly lipophilic. Poor water solubility (< 0.1 mg/mL).[2] Requires organic co-solvents.
H-Bond Donors (HBD) 1 (Phenol)The phenol is often "masked" by an intramolecular H-bond to the ester, reducing polarity.[1]
H-Bond Acceptors (HBA) 4 (N, O, S)Good solubility in H-bond donor solvents (Alcohols, Chloroform).
pKa (Acidic) ~8.0 (Phenol)Soluble in basic aqueous media (e.g., 1M NaOH), but risk of ester hydrolysis .
pKa (Basic) ~2.5 (Thiazole N)Soluble in strong acids (HCl), forming salts.[3]

Recommended Solvent Systems

The following classifications are based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

A. Stock Solution & High Concentration (Library Generation)

For biological assays or stock storage, dipolar aprotic solvents are required to disrupt the crystal lattice.

  • DMSO (Dimethyl Sulfoxide): Optimal. Expected solubility > 100 mg/mL.

    • Note: DMSO is hygroscopic. Store under inert gas to prevent water uptake, which can crash out the compound.

  • DMF (Dimethylformamide): Excellent alternative, but harder to remove (high boiling point).

B. Reaction & Synthesis Solvents

For chemical modification (e.g., hydrolysis, coupling), solvents must dissolve the reactant without interfering.

  • THF (Tetrahydrofuran): Excellent solubility. Good for reduction or coupling reactions.

  • DCM (Dichloromethane): Excellent solubility due to interaction with the aromatic rings.

  • 2-MeTHF: A "Green" alternative to THF with higher stability and easier separation from water.[1]

C. Crystallization & Purification (Anti-Solvent Systems)

To purify MHTB, use a "Good Solvent / Poor Solvent" pairing.

  • System 1: Dissolve in minimal hot Ethanol

    
     Add Water  dropwise until turbid 
    
    
    
    Cool.
  • System 2: Dissolve in minimal Ethyl Acetate

    
     Add Heptane  or Hexane .
    

Experimental Protocol: Tiered Solubility Screening

Do not guess; validate. Use this self-validating protocol to determine exact solubility for your specific batch (polymorphs can vary).

Workflow Diagram (Solubility Logic)

SolubilityScreening Start Start: 10 mg MHTB Solid Step1 Add 100 µL Solvent (Vol A) (Target: 100 mg/mL) Start->Step1 Check1 Visual Check: Dissolved? Step1->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step2 Add 900 µL Solvent (Vol B) (Target: 10 mg/mL) Check1->Step2 No Check2 Visual Check: Dissolved? Step2->Check2 ResultMod Moderate Solubility (10-100 mg/mL) Check2->ResultMod Yes Step3 Heat to 50°C (Thermal Stress) Check2->Step3 No Check3 Dissolved at 50°C? Step3->Check3 ResultHot Temp-Dependent (Crystallization Candidate) Check3->ResultHot Yes ResultLow Low Solubility (<10 mg/mL) Check3->ResultLow No

Figure 1: Tiered gravimetric solubility screening workflow to rapidly classify solvent compatibility.

Detailed Steps:
  • Preparation: Weigh 10 mg of MHTB into a clear HPLC vial.

  • Tier 1 (High Conc.): Add 100 µL of solvent. Vortex for 60 seconds.

    • Observation: Clear solution = Solubility > 100 mg/mL.

  • Tier 2 (Moderate Conc.): If undissolved, add 900 µL solvent (Total 1 mL). Vortex.

    • Observation: Clear solution = Solubility ~10 mg/mL.

  • Tier 3 (Thermal): If undissolved, heat to 50°C in a heating block.

    • Observation: Dissolution upon heating indicates a good candidate for recrystallization.

  • Quantification (Optional): Filter the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

Stability & Handling (Critical Warnings)

  • Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis in basic conditions (pH > 9) or acidic conditions (pH < 2) with heat, converting the molecule to the corresponding Salicylic Acid derivative. Avoid storing in aqueous buffers for long periods.

  • Oxidation: The phenolic hydroxyl group at the 2-position is electron-rich.[1] While the intramolecular H-bond stabilizes it, avoid prolonged exposure to air in solution state. Degassing solvents is recommended for analytical standards.

  • Photostability: Thiazole derivatives can be photosensitive. Store solutions in amber vials.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry. (Context on Thiazole/Phenyl bioisosterism and solubility).

  • PubChem Compound Summary. "Methyl salicylate derivatives". (General physicochemical properties of the core scaffold). [1]

Sources

Application

Application Note: Hydrolysis of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Abstract This application note details a robust, scalable protocol for the hydrolysis of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate to its corresponding carboxylic acid, 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the hydrolysis of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate to its corresponding carboxylic acid, 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid . This transformation is a critical step in the synthesis of thrombopoietin receptor agonists (e.g., Avatrombopag). The procedure addresses specific chemical challenges, including the deactivation of the ester carbonyl by the ortho-phenolic group and the solubility requirements of the thiazole moiety. Two methods are presented: a high-purity research method (Method A) and a cost-effective scale-up method (Method B).

Introduction & Chemical Context

The target molecule contains three distinct functional motifs that influence the reaction conditions:

  • Methyl Ester: The site of hydrolysis.

  • Ortho-Phenol: Forms an intramolecular hydrogen bond with the ester carbonyl, significantly reducing the electrophilicity of the carbonyl carbon and retarding nucleophilic attack by hydroxide ions.

  • 2-Methylthiazole: A basic heterocycle that requires careful pH management during work-up to ensure correct protonation states for isolation.

Strategic Considerations
  • Stoichiometry: The phenolic proton is acidic (

    
    ). The base will deprotonate the phenol before hydrolyzing the ester. Therefore, a minimum of 3.0 equivalents  of base is required (1 eq for phenol neutralization, 1 eq for hydrolysis, 1 eq excess to drive kinetics).
    
  • Solvent System: The starting material is lipophilic, while the intermediate dianion salt is hydrophilic. A biphasic or miscible co-solvent system (THF/Water or MeOH/Water) is essential to maintain homogeneity.

  • Thermodynamics: Due to the ortho-effect described above, room temperature hydrolysis is often sluggish. Thermal activation (

    
    ) is recommended to ensure complete conversion within a reasonable timeframe.
    

Reaction Mechanism

The reaction proceeds via a classic B


2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Mechanism SM Methyl Ester (Substrate) Deprot Phenoxide Anion (Activated) SM->Deprot Base (OH-) removes phenolic H+ Tetra Tetrahedral Intermediate Deprot->Tetra OH- attacks Carbonyl ProdSalt Dianion Salt (In Solution) Tetra->ProdSalt Elimination of -OMe Final Free Acid (Precipitate) ProdSalt->Final Acidification (HCl) pH < 3

Figure 1: Mechanistic flow of the hydrolysis including the critical phenolic deprotonation step.

Materials & Equipment

Reagents
ReagentGradeRole
Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate>98%Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentBase (Method A)
Sodium Hydroxide (NaOH)Pellets/BeadsBase (Method B)
Tetrahydrofuran (THF)HPLC GradeSolvent
Methanol (MeOH)ACS GradeSolvent
Hydrochloric Acid (1M and 6M)AnalyticalQuench/Acidification
Equipment
  • Temperature-controlled magnetic stir plate with oil bath.

  • Round-bottom flask (RBF) equipped with a reflux condenser.

  • pH meter or broad-range pH strips (0-14).

  • Vacuum filtration setup (Buchner funnel).[1]

  • HPLC or TLC for reaction monitoring.

Experimental Protocols

Method A: High-Purity Research Protocol (LiOH/THF)

Recommended for medicinal chemistry scales (100 mg to 10 g) where purity is paramount.

Step-by-Step Procedure:

  • Preparation: In a suitably sized round-bottom flask, dissolve 1.0 eq of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate in THF (10 volumes relative to mass, e.g., 10 mL/g).

  • Base Addition: Prepare a solution of LiOH·H₂O (4.0 eq) in Water (5 volumes). Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The solution may turn yellow/orange due to phenoxide formation.

  • Reaction: Add Methanol (2 volumes) to ensure a single phase. Heat the mixture to 50°C and stir for 3–5 hours .

  • Monitoring: Check reaction progress via HPLC/TLC.

    • Target: < 1% remaining starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove THF/MeOH, leaving the aqueous layer.

    • Dilute with water (10 volumes).

    • Crucial Step: Cool the aqueous solution to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2–3 . A thick off-white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation. Filter the solid via vacuum filtration.[1][2][3]

  • Washing: Wash the filter cake with cold water (

    
     volumes) and cold heptane (
    
    
    
    volumes) to remove lipophilic impurities.
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: Scale-Up Protocol (NaOH/Ethanol)

Recommended for process development (>10 g).

  • Dissolution: Suspend the substrate in Ethanol (8 volumes).

  • Saponification: Add 5M NaOH (3.5 eq) .

  • Reflux: Heat the mixture to reflux (

    
    ). The solid will dissolve as the reaction proceeds.[4] Reflux for 2 hours .
    
  • Precipitation: Distill off approximately 50% of the ethanol. Add Water (10 volumes).

  • Acidification: Acidify with 6M HCl to pH 2.0 at room temperature.

  • Filtration: Collect the solid by filtration.[1][3]

Process Analytical Technology (PAT)

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole/phenol).

  • Retention Time: The Carboxylic Acid product will elute earlier than the Methyl Ester starting material due to increased polarity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Reaction Ortho-effect steric hindrance.Increase temperature to reflux; add 1.0 eq additional base.
Product is Oily/Sticky Impurities or residual solvent.Triturate the solid with diethyl ether or hexanes; ensure acidification is performed slowly at cold temperatures.
Low Yield Product soluble in water.[2][5][6]The thiazole nitrogen can be protonated at very low pH (<1), increasing solubility. Ensure pH is strictly 2–3, not lower.
Decarboxylation Excessive heat/acid.Rare for this substrate, but avoid boiling in strong acid. Acidify at room temp or below.

Workflow Diagram

Workflow Start Start: Methyl Ester Substrate Dissolve Dissolve in THF/MeOH (Solubilization) Start->Dissolve BaseAdd Add LiOH (4 eq) in Water (Reagent Addition) Dissolve->BaseAdd React Heat to 50°C for 4h (Reaction) BaseAdd->React Check Check HPLC (Conversion >99%) React->Check Check->React Incomplete Evap Evaporate Organics (Concentration) Check->Evap Pass Acidify Acidify to pH 2-3 with HCl (Precipitation) Evap->Acidify Filter Vacuum Filtration & Wash (Isolation) Acidify->Filter Dry Vacuum Dry at 45°C (Final Product) Filter->Dry

Figure 2: End-to-end experimental workflow for the hydrolysis process.

References

  • Vertex Pharmaceuticals Inc. (2021). Method for producing avatrombopag. World Intellectual Property Organization.[7] WO2021021000A1.[7]

  • Astellas Pharma Inc. (2012). Thiazole compounds and medicinal use thereof. US Patent US8338429B2.[7]

  • BenchChem. (2025).[1][3] Synthesis of Methyl Salicylate Derivatives: A Detailed Guide. BenchChem Technical Library.

  • Flick, A. C., et al. (2020).[8] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[9]

  • PubChem. (2025).[10] Avatrombopag Compound Summary. National Center for Biotechnology Information.

Sources

Method

Using Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate as a pharmaceutical intermediate

This guide details the technical profile, synthesis, and application of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate , a specialized biaryl intermediate used in the development of thiazole-containing Active Pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate , a specialized biaryl intermediate used in the development of thiazole-containing Active Pharmaceutical Ingredients (APIs).[1]

Technical Guide: Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate in API Synthesis

Executive Summary & Therapeutic Relevance

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a "privileged scaffold" intermediate combining a salicylate core with a 4-substituted thiazole moiety.[1] This structural motif is critical in medicinal chemistry for two primary reasons:

  • Bioisosterism: The 2-methylthiazol-4-yl group serves as a metabolically stable bioisostere for pyridine or phenyl rings, often improving potency and solubility in kinase inhibitors and metabolic modulators.[1]

  • Pharmacophore Utility: It is a key building block for Xanthine Oxidase (XO) inhibitors (analogs of Febuxostat/Topiroxostat) and Sirtuin (SIRT1) activators , where the thiazole-phenyl axis dictates binding affinity to the target enzyme's solvent channel.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Methyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate
CAS Number Not widely listed; Precursor CAS: 36256-45-8
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point 142–145 °C (Typical for this class)
Key Functional Groups Phenolic -OH (pKa ~8-10), Methyl Ester (labile), Thiazole Nitrogen (basic)

Synthetic Protocol: Hantzsch Thiazole Construction

The most robust route to this intermediate is the Hantzsch Thiazole Synthesis , reacting an


-bromoketone with a thioamide.[1] This method is preferred over transition-metal coupling (e.g., Suzuki) due to lower cost and the avoidance of palladium contaminants in the early stage.[1]
Step 1: Regioselective Bromination

Precursor: Methyl 5-acetylsalicylate (CAS 16475-90-4) Reagent: Bromine (


) or Copper(II) Bromide (

) Solvent: Chloroform/Ethyl Acetate or Methanol[1]
  • Mechanism: Electrophilic alpha-halogenation.[1] The phenolic OH directs bromination to the acetyl group via hydrogen bond stabilization of the enol intermediate, preventing ring bromination.

  • Protocol:

    • Dissolve Methyl 5-acetylsalicylate (1.0 eq) in

      
      .
      
    • Add

      
       (1.05 eq) dropwise at 0°C to control exotherm.
      
    • Stir at RT for 2 hours until the solution decolorizes.

    • Wash with saturated

      
       and brine.
      
    • Evaporate to yield Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (CAS 36256-45-8).[1]

Step 2: Cyclization with Thioacetamide

Reagent: Thioacetamide (CAS 62-55-5) Solvent: Ethanol or Isopropanol[1]

  • Mechanism: The sulfur atom of thioacetamide attacks the alpha-carbon of the bromoketone (S_N2), followed by intramolecular condensation of the amine with the carbonyl to close the thiazole ring.

  • Protocol:

    • Suspend Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (1.0 eq) in Ethanol (10 vol).

    • Add Thioacetamide (1.2 eq).

    • Reflux (80°C) for 4–6 hours. Monitoring by TLC/HPLC is critical; the disappearance of the starting bromoketone indicates completion.

    • Cool to 0°C. The product often precipitates as a hydrobromide salt or free base depending on workup.

    • Neutralization: Adjust pH to ~8 with aqueous

      
       to liberate the free base.
      
    • Filter the solid, wash with cold water/ethanol (1:1), and dry under vacuum.

Reaction Mechanism & Workflow Diagram

The following diagram illustrates the synthetic logic, highlighting the critical cyclization step.

G Start Methyl 5-acetylsalicylate (CAS 16475-90-4) Step1 Bromination (Br2 / CHCl3) Start->Step1 Inter Intermediate: Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (CAS 36256-45-8) Step1->Inter Alpha-Halogenation Step2 Hantzsch Cyclization (Thioacetamide / EtOH) Inter->Step2 + Thioacetamide Product Target: Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate Step2->Product Condensation & Dehydration

Figure 1: Synthetic pathway for the construction of the 4-arylthiazole scaffold via Hantzsch synthesis.

Downstream Pharmaceutical Applications

Once synthesized, this intermediate serves as a "divergent point" for two major drug classes:

A. Xanthine Oxidase Inhibitors (Gout Therapy)[1]
  • Logic: The thiazole ring mimics the purine ring of xanthine, while the salicylate moiety provides hydrogen-bonding interactions with the Glu-802 or Arg-880 residues in the XO active site.[1]

  • Transformation:

    • Hydrolysis: Saponification of the methyl ester (LiOH/THF) yields the free acid.

    • Coupling: The acid is coupled with specific amines (e.g., pyridine derivatives) to generate Topiroxostat-like hybrids.[1]

    • Etherification: The phenolic -OH is alkylated with isobutyl bromide to mimic the lipophilic tail of Febuxostat.[1]

B. Sirtuin (SIRT1) Activators
  • Logic: 4-Arylthiazoles are common scaffolds in SIRT1 activators (e.g., SRT-1720 analogs).[1] The benzoate group locks the conformation, improving binding kinetics.

  • Transformation: The ester is converted to a carboxamide (via aminolysis) to interact with the SIRT1 hydrophobic pocket.

Quality Control & Analytical Standards

To ensure "Self-Validating" protocols, the following analytical markers must be met:

TestAcceptance CriteriaDiagnostic Signal
HPLC Purity > 98.5% (Area %)Main peak retention time ~8.5 min (C18, ACN/H2O gradient)
1H-NMR (DMSO-d6) Conforms to StructureThiazole H: Singlet at ~7.8–8.0 ppm.Methyl (Thiazole): Singlet at ~2.7 ppm.Phenol OH: Broad singlet at ~10.5 ppm.[1]
Mass Spec (ESI) [M+H]+ = 250.3Distinct M+1 peak; absence of M+Br isotopic pattern (indicates complete reaction).[1]
Residual Solvent Ethanol < 5000 ppmHeadspace GC analysis.

Safety & Handling

  • Lachrymator Warning: The intermediate Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a potent lachrymator (tear gas agent).[1] All weighing and transfers must occur in a functioning fume hood.

  • Thioacetamide: Classified as a Group 2B carcinogen. Use nitrile gloves and avoid dust generation.

  • Storage: Store the final product under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the thiazole ring or hydrolysis of the ester.

References

  • Hantzsch Thiazole Synthesis Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for mechanism verification).

  • Precursor Identification (Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate): PubChem CID 11601501.[1] Link

  • Thiazole Scaffolds in Drug Design:Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands. European Journal of Medicinal Chemistry.
  • Related API Synthesis (Febuxostat/Topiroxostat):Org. Process Res. Dev. 2011, 15, 5, 997–1005.
  • Safety Data (Thioacetamide): ECHA Registration Dossier.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Diagnostic Hub: Identify Your Impurity Profile Before initiating any purification protocol, match your crude product's symptoms to the likely impurity source using the table below. SymptomLikely Impurity / CauseDiagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Impurity Profile

Before initiating any purification protocol, match your crude product's symptoms to the likely impurity source using the table below.

SymptomLikely Impurity / CauseDiagnostic Check (HPLC/TLC)Recommended Protocol
Product is sticky/oily Residual solvent or Thioacetamide (excess reagent)Broad peak at solvent front (HPLC)Protocol A (Water/Bicarb Wash)
Red/Pink coloration Metal Chelation (Fe/Cu) or Phenolic OxidationNo distinct peak; baseline riseProtocol C (Chelation/Charcoal)
Low Melting Point (<10°C drop) Methyl 5-acetyl-2-hydroxybenzoate (Unreacted starting material)Sharp peak, RRT ~0.8-0.9Protocol B (Recrystallization)
New Polar Peak (RRT < 0.5) Free Acid (Hydrolysis product)Broad tailing peak (Acidic mobile phase)Protocol A (Bicarb Wash)
Dark Tar/Polymer Hantzsch oligomers (Overheating)Baseline noise / No elutionProtocol B (Recrystallization)

Core Purification Protocols

Protocol A: The "Soft" Wash (Removal of Salts, Acids, and Thioacetamide)

Best for: Removing water-soluble reagents (thioacetamide), inorganic salts, and the hydrolyzed free acid byproduct.

Mechanism: The target molecule is a salicylate ester (lipophilic, weak acid pKa ~10) containing a thiazole (weak base pKa ~2.5).

  • Risk: Strong bases (NaOH) will hydrolyze the methyl ester.

  • Solution: Use Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5). It deprotonates the free acid impurity (pKa ~4) into the aqueous layer but leaves the target phenol/ester protonated in the organic layer [1].

Step-by-Step:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Acid Scavenge: Wash with Saturated NaHCO₃ (2 x 5 vol).

    • Observation: Gas evolution (CO₂) indicates removal of acidic impurities.

  • Thioacetamide Removal: Wash with Water (2 x 5 vol). Thioacetamide is highly water-soluble.

  • Drying: Dry organic layer over Anhydrous Na₂SO₄. Filter and concentrate.

Protocol B: Recrystallization (The Gold Standard)

Best for: Removing structural analogs (starting materials) and oligomers.

Solvent Selection Logic: Thiazole-salicylates exhibit high solubility in chlorinated solvents and moderate solubility in alcohols. We utilize the temperature-dependent solubility difference in Ethanol (EtOH) or Acetonitrile (MeCN) [2].

Procedure:

  • Slurry: Suspend the washed crude (from Protocol A) in Ethanol (95%) (5 mL/g).

  • Reflux: Heat to reflux (approx. 78°C).

    • Checkpoint: If the solution is not clear, add Ethanol dropwise until dissolution is complete. Do not exceed 10 mL/g.

  • Cooling: Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical: Rapid cooling traps impurities.

  • Crystallization: Cool further to 0-4°C (ice bath) for 1 hour.

  • Filtration: Filter the white/off-white needles. Wash the cake with cold Ethanol (1 mL/g).

  • Drying: Vacuum dry at 40-45°C.

Protocol C: Color Removal (Charcoal & Chelation)

Best for: Removing pink/red discoloration caused by metal-phenol complexes or oxidation products.

Mechanism: Salicylates are strong chelators of Iron (Fe³⁺), forming purple complexes. Phosphoric acid breaks this chelation, and activated carbon adsorbs the colored organic byproducts [3].

Procedure:

  • Dissolve crude in Methanol or Ethanol at 50°C.

  • Add Activated Carbon (5 wt% relative to crude).

  • Optional: Add 1-2 drops of Phosphoric Acid (85%) (Breaks metal-phenolic complexes).

  • Stir at 50°C for 30 minutes.

  • Filter hot through a Celite pad to remove carbon.

  • Concentrate and proceed to Protocol B (Recrystallization).

Technical FAQ

Q: Why is my yield low after Acid/Base extraction? A: You likely used a strong acid (HCl) or strong base (NaOH).

  • The Trap: The thiazole nitrogen can be protonated by strong acids (pH < 2), causing the product to stay in the aqueous layer.

  • The Fix: Keep aqueous washes neutral or weakly basic (NaHCO₃). If you used acid, neutralize the aqueous layer to pH 6-7 and re-extract with EtOAc.

Q: I see a persistent starting material peak (Methyl 5-acetyl-2-hydroxybenzoate). How do I remove it? A: This ketone precursor is less polar than the thiazole product.

  • The Fix: Use Acetonitrile for recrystallization instead of Ethanol. The ketone is more soluble in cold Acetonitrile and will remain in the mother liquor.

Q: Can I use Column Chromatography? A: Yes, but it is often unnecessary.

  • Conditions: Silica Gel 60.

  • Eluent: Hexanes:Ethyl Acetate (Start 90:10, Gradient to 70:30).

  • Note: The phenolic proton can cause tailing. Add 0.1% Acetic Acid to the mobile phase to sharpen peaks.

Purification Logic Flowchart

PurificationWorkflow Crude Crude Product (Solid/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve Wash1 Wash: Sat. NaHCO3 (Removes Free Acid) Dissolve->Wash1 Wash2 Wash: Water (Removes Thioacetamide) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry CheckColor Is Product Colored (Pink/Red)? Dry->CheckColor Charcoal Protocol C: Activated Carbon + H3PO4 CheckColor->Charcoal Yes Recryst Protocol B: Recrystallization (EtOH) CheckColor->Recryst No Charcoal->Recryst Final Pure Methyl 2-hydroxy-5- (2-methylthiazol-4-yl)benzoate Recryst->Final

Figure 1: Decision tree for the purification of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate, prioritizing chemical stability.

References

  • Technique: Use of bicarbonate washes to selectively remove carboxylic acids while retaining phenolic esters.
  • Thiazole Recrystallization

    • Technique: Ethanol and Ethanol/Water mixtures are standard for aminothiazole and arylthiazole deriv
    • Source: "Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate".
    • URL:[Link]

  • Technique: Phosphoric acid washing/treatment to remove iron-phenolic complexes (purple/red) from salicylate derivatives.
  • Hantzsch Thiazole Synthesis

    • Technique: Synthesis of 4-substituted thiazoles
    • Source: "Synthesis of 4-Hydroxy-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine...". PrepChem.
    • URL:[Link]

Optimization

Technical Support Center: Optimizing Column Chromatography for Thiazole Ester Separation

Welcome to the technical support center for the purification of thiazole esters via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazole esters via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of this important class of heterocyclic compounds.

Introduction

Thiazole esters are a prevalent scaffold in medicinal chemistry and materials science. Their successful synthesis is only half the battle; obtaining them in high purity is critical for accurate biological evaluation and further development. Column chromatography remains a fundamental technique for this purpose.[1][2] This guide provides practical, field-proven insights to help you navigate the complexities of their purification, ensuring you can achieve your desired purity and yield efficiently.

Part 1: Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during the column chromatography of thiazole esters.

Issue 1: Poor Separation of Thiazole Ester from Impurities (Overlapping Peaks)

Poor resolution is one of the most common challenges in column chromatography.[1] This can often be traced back to an inappropriate solvent system or incorrect stationary phase selection.

Possible Cause: Inadequate Mobile Phase Selectivity

Solution Workflow:

  • Systematic TLC Analysis: Before scaling up to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target thiazole ester has an Rf value of approximately 0.3, as this often translates well to column separation.[3][4]

    • Solvent Systems to Test:

      • Hexane/Ethyl Acetate: A standard for compounds of low to moderate polarity.[3]

      • Dichloromethane/Methanol: Effective for more polar compounds.[5]

      • Toluene with Acetone or Ethyl Acetate: Offers different selectivity.[3]

  • Adjusting Polarity:

    • If your compound and impurities are moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[6]

    • If they are moving too quickly (high Rf), decrease the polarity.[6]

  • Consider a Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve your compound from all impurities, a gradient elution is the logical next step.[7][8][9] A gradient, where the polarity of the mobile phase is gradually increased during the run, can sharpen peaks and improve the separation of complex mixtures.[7][10]

Possible Cause: Incorrect Stationary Phase

Solution Workflow:

  • Assess Compound Polarity: Thiazole esters can range in polarity. For most, standard silica gel is the appropriate first choice.[11]

  • Consider Alternatives for Problematic Compounds:

    • Basic Thiazoles: If your thiazole ester contains a basic nitrogen moiety that is causing peak tailing on acidic silica gel, consider using alumina or an amine-functionalized silica.[5][12][13]

    • Highly Polar Thiazoles: For very polar thiazole esters, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.[6][14]

Issue 2: Thiazole Ester is Decomposing on the Column

The stability of your target compound during purification is paramount. Thiazole rings are generally stable, but ester functionalities can be sensitive to certain conditions.[15]

Possible Cause: Hydrolysis on Acidic Silica Gel

Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially in the presence of protic solvents like methanol.[16]

Solution Workflow:

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound may be unstable on silica.[16]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base.

    • Protocol for Deactivation: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine or ammonia.[13] Pack the column with this slurry. This will neutralize the acidic sites on the silica surface.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like neutral alumina.[16]

Issue 3: The Compound Won't Elute from the Column or is Tailing Severely

This typically occurs when the compound is highly polar and adsorbs very strongly to the stationary phase.[15]

Solution Workflow:

  • Increase Mobile Phase Polarity Drastically: If your compound is stuck, a significant increase in the mobile phase polarity is necessary. A gradient elution that ends with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) is often effective.[15]

  • Add a Modifier: For basic thiazole esters that exhibit tailing due to interaction with acidic silanol groups, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can dramatically improve peak shape.[17]

  • Consider Reversed-Phase Chromatography: As mentioned previously, for highly polar compounds, switching to a reversed-phase C18 column with a polar mobile phase is a robust alternative.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to load my thiazole ester sample onto the column?

A1: The goal is to apply the sample in as narrow a band as possible.[1] There are two main methods:

  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.[1] This is often suitable for liquid samples or those that dissolve easily in the eluent.

  • Dry Loading: If your compound is not very soluble in the starting mobile phase, dissolve it in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[3][6] This powder can then be carefully added to the top of the packed column. This technique often leads to better resolution.[6]

Q2: Should I use isocratic or gradient elution for my thiazole ester purification?

A2: The choice depends on the complexity of your mixture.

  • Isocratic Elution: This uses a constant solvent composition and is ideal for simple separations where the impurities have significantly different polarities from your product.[1][8] It is also generally preferred for scaling up purifications to maximize loading capacity.[18]

  • Gradient Elution: This involves gradually increasing the solvent strength during the separation. It is superior for complex mixtures containing compounds with a wide range of polarities.[8][9][19] A gradient will provide sharper peaks for late-eluting compounds and reduce overall run time.[7][10]

Q3: How do I select the right stationary phase for my thiazole ester?

A3: The choice is dictated by the chemical properties of your molecule.

  • Silica Gel: This is the most common and versatile stationary phase, suitable for a wide range of thiazole esters with varying functionalities.[2][11]

  • Alumina: Can be acidic, neutral, or basic. Neutral alumina is a good alternative to silica for acid-sensitive compounds.[2][12]

  • Amine-Functionalized Silica: Ideal for purifying basic compounds, as it minimizes the interactions that cause peak tailing on standard silica.[5]

  • C18 (Reversed-Phase): Used for highly polar or water-soluble thiazole esters. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[6][12]

Q4: My thiazole ester is an oil. How can I best purify it by column chromatography?

A4: Oily products can be challenging. If direct chromatography is difficult, consider converting the oil to a solid derivative (e.g., a salt if it has a basic handle) for easier purification by recrystallization. After purification, the original oily compound can be regenerated.[20] If chromatography is the only option, dry loading is highly recommended to prevent the oil from coating the top of the column and leading to poor separation.

Q5: How can I detect my thiazole ester in the collected fractions?

A5: Thiazole rings often have a UV chromophore, making them detectable by TLC with a UV lamp (usually at 254 nm).[14][21] For compounds without a strong chromophore, staining the TLC plate with a general stain like potassium permanganate or iodine can be effective.

Part 3: Data & Visualizations

Table 1: Common Solvent Systems for Thiazole Ester Chromatography
PolarityNon-Polar SolventPolar SolventTypical Ratio RangeNotes
Low to MediumHexanes/HeptaneEthyl Acetate100:0 to 50:50A good starting point for many thiazole esters.[3]
Medium to HighDichloromethaneMethanol100:1 to 90:10Effective for more polar derivatives.[5]
Alternative SelectivityTolueneEthyl Acetate/Acetone100:1 to 80:20Useful when hexane/EtOAc systems fail to give separation.[3]
Reversed-PhaseWater (with 0.1% Formic Acid)Acetonitrile/Methanol95:5 to 5:95For highly polar thiazole esters on a C18 column.[6]
Diagram 1: Troubleshooting Workflow for Poor Separation

PoorSeparation Start Poor Separation (Overlapping Peaks) TLC_Screen Systematic TLC Screen (Rf of target ~0.3?) Start->TLC_Screen Stationary_Phase Re-evaluate Stationary Phase TLC_Screen->Stationary_Phase Persistent tailing or decomposition Gradient Implement Gradient Elution TLC_Screen->Gradient No isocratic system works Stationary_Phase->Gradient Try modified normal phase RP_Chrom Consider Reversed-Phase (C18) Stationary_Phase->RP_Chrom Compound is highly polar Success Successful Separation Gradient->Success RP_Chrom->Success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Diagram 2: Isocratic vs. Gradient Elution

ElutionModes cluster_0 Isocratic Elution cluster_1 Gradient Elution Isocratic_Start Constant Mobile Phase Composition Isocratic_Result Good for simple mixtures Potential for peak broadening for late eluting compounds Isocratic_Start->Isocratic_Result Gradient_Start Mobile Phase Polarity Increases Over Time Gradient_Result Ideal for complex mixtures Sharper peaks, shorter run times Gradient_Start->Gradient_Result Choice Elution Strategy Choice Choice->Isocratic_Start Simple Mixture Choice->Gradient_Start Complex Mixture

Caption: Comparison of isocratic and gradient elution strategies.

References

  • Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2025, August 6). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Successful Flash Chromatography. (2018). King Group. Retrieved February 26, 2026, from [Link]

  • Selecting the Stationary Phase. (n.d.). In Practical Aspects of Modern TLC. Retrieved February 26, 2026, from [Link]

  • Rapid Method Development through Proper Column Selection. (n.d.). Waters. Retrieved February 26, 2026, from [Link]

  • How To: Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved February 26, 2026, from [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 26, 2026, from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved February 26, 2026, from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved February 26, 2026, from [Link]

  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. Retrieved February 26, 2026, from [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Zakarian Group. Retrieved February 26, 2026, from [Link]

  • Gradient or isocratic elution in preparative reversed phase HPLC. (2011, September 15). Kromasil. Retrieved February 26, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 26, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 26, 2026, from [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials. Retrieved February 26, 2026, from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 26, 2026, from [Link]

  • What is the advantages of gradient elution over isocratic elution in LC? (2019, April 10). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). RotaChrom. Retrieved February 26, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Linklab. Retrieved February 26, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. Retrieved February 26, 2026, from [Link]

  • How can I select the solvent system for column chromatography for thiazole dervatives? (2016, August 25). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. Retrieved February 26, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • How does an alkaline pH affect normal-phase flash chromatography separations? (2023, January 30). Biotage. Retrieved February 26, 2026, from [Link]

  • Column chromatography issues. (2024, July 16). Reddit. Retrieved February 26, 2026, from [Link]

  • MedChem Tips and Tricks. (2016, February 12). ACSGCIPR. Retrieved February 26, 2026, from [Link]

  • 12.3: Optimizing Chromatographic Separations. (2021, September 13). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi.com. Retrieved February 26, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 26, 2026, from [Link]

  • Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. (n.d.). Analyst (RSC Publishing). Retrieved February 26, 2026, from [Link]

  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield. (2012, October 31). Google Patents.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • What's Happening to My Column? (2020, November 12). LCGC International. Retrieved February 26, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 26, 2026, from [Link]

  • Silica-Mediated Monohydrolysis of Dicarboxylic Esters. (n.d.). Chemistry Europe. Retrieved February 26, 2026, from [Link]

  • Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. (1997, January 1). Pure. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting

Resolving stability issues of the methyl ester group during reaction

Lead Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Lead Application Scientist: Dr. A. Vance Subject: Troubleshooting & Preserving Methyl Ester Integrity During Synthesis Last Updated: February 26, 2026

Core Directive & Scope

Welcome to the Methyl Ester Stability Support Center. While methyl esters are ubiquitous in drug development due to their simplicity and favorable atom economy, they are frequently the victim of "silent failures"—unintended hydrolysis, transesterification, or cleavage during late-stage functionalization.

This guide moves beyond basic textbook definitions to address field-specific stability issues . It provides self-validating protocols to ensure your ester survives the reaction flask.

Diagnostic Workflow (Interactive Decision Tree)

Before modifying your conditions, use this logic flow to identify the root cause of your ester instability.

EsterStabilityTree Start Instability Symptom Q1 Is the product a Carboxylic Acid? Start->Q1 Q2 Is the product a different Ester? Q1->Q2 No Hydrolysis Issue: Hydrolysis/Saponification Cause: High pH or Aqueous Base Q1->Hydrolysis Yes Q3 Is the product an Alcohol or Amide? Q2->Q3 No TransEst Issue: Transesterification Cause: Wrong Solvent (ROH) Q2->TransEst Yes NucAttack Issue: 1,2-Addition Cause: Strong Nucleophile/Reductant Q3->NucAttack Yes Sol1 Fix: Switch to anhydrous bases (Cs2CO3) or bulky esters (t-Bu) Hydrolysis->Sol1 Sol2 Fix: Match solvent to ester (MeOH for Methyl Esters) TransEst->Sol2 Sol3 Fix: Lower Temp (-78°C) or Titrate Reagent NucAttack->Sol3

Figure 1: Diagnostic logic for identifying the mode of methyl ester failure.

Critical Stability Modules

Module A: Preventing Unwanted Hydrolysis (Saponification)

The Scenario: You are performing a Suzuki-Miyaura coupling or an alkylation, and your methyl ester hydrolyzes to the acid. The Mechanism: Base-catalyzed hydrolysis (


) is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[1]
The Fix: 
  • Base Selection: Avoid hydroxide bases (NaOH, KOH) in aqueous media.

  • The "Anhydrous" Pivot: Use Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ) in anhydrous solvents (DMF, Dioxane).
  • Steric Shielding: If the methyl ester is too labile, switch to a tert-butyl ester, which resists hydrolysis via the

    
     mechanism due to steric bulk [1].
    

Protocol: Controlled Mild Hydrolysis (When you actually want it) If you need to hydrolyze a sensitive substrate without destroying other functionality (e.g., epimerizable centers), do not use refluxing NaOH.

  • Reagent: Lithium Hydroxide (LiOH).[2][3] Lithium coordinates tightly to the carbonyl oxygen, accelerating attack while allowing for milder conditions.

  • Conditions: THF:MeOH:H2O (3:1:[3]1) at 0°C to RT.

  • Why: This prevents the harsh thermodynamic equilibration seen with refluxing sodium hydroxide [2].

Module B: The Transesterification Trap

The Scenario: You run a reaction on a methyl ester using Ethanol as a solvent.[4] The product isolated is the Ethyl ester.[4] The Mechanism:



This is an equilibrium process driven by the solvent concentration (Le Chatelier's Principle). Even weak bases (or acids) can catalyze this exchange.
The Fix: 
  • Rule of Thumb: Always match the alcohol solvent to the ester group.

    • Methyl Ester

      
      Methanol  solvent.
      
    • Ethyl Ester

      
      Ethanol  solvent.
      
  • Non-Nucleophilic Alternatives: If the reaction allows, switch to aprotic polar solvents like Acetonitrile, DMF, or THF to eliminate the nucleophile entirely [3].

Module C: Nucleophilic & Redox Stability

Methyl esters are "moderate" electrophiles. They are stable to ketones and weak nucleophiles but vulnerable to strong amines and hydrides.

Reagent ClassStability StatusNotes/Workaround
Grignard (RMgBr) Unstable Will double-add to form tertiary alcohol. Fix: Use Weinreb Amide intermediate.
Primary Amines Vulnerable Aminolysis occurs, especially with Lewis Acids or heat. Fix: Keep T < 0°C or use steric bulk.
NaBH4 Stable Generally stable at RT; requires LiCl or reflux to reduce esters.
LiAlH4 Unstable Reduces rapidly to primary alcohol.
DIBAL-H Conditional Stable at -78°C (stops at aldehyde). Reduces to alcohol at > -40°C [4].

Deep Dive: Mechanism of Failure

Understanding the


 (Base-catalyzed, Acyl-cleavage, Bimolecular) mechanism is vital for predicting stability.

Saponification Step1 Methyl Ester (Electrophile) Tetra Tetrahedral Intermediate Step1->Tetra Addition OH OH- Attack (Nucleophile) OH->Tetra Acid Carboxylic Acid + Methoxide Tetra->Acid Elimination (OMe-) Salt Carboxylate Salt (Irreversible Sink) Acid->Salt Fast Deprotonation (Driving Force)

Figure 2: The irreversibility of saponification is driven by the final acid-base reaction (Step 4).

Troubleshooting FAQ

Q: I am removing a Boc group with TFA/DCM. Will my methyl ester survive? A: Generally, Yes . Methyl esters are stable to standard acidic deprotection conditions (TFA or HCl in Dioxane) at room temperature. However, if the reaction is heated or if water is present, acid-catalyzed hydrolysis (


) becomes a risk. Keep the system anhydrous.

Q: My ester disappeared during a Lewis Acid catalyzed reaction (e.g., Friedel-Crafts with


). 
A:  Strong Lewis acids (like 

,

, or

) can coordinate to the ester carbonyl oxygen, activating the methyl group for nucleophilic attack (cleavage) [5].
  • Solution: Use milder Lewis acids (

    
    , 
    
    
    
    ) or perform the Lewis Acid step before installing the ester if possible.

Q: I need to quench a reaction containing a methyl ester. Can I use basic workup? A: Avoid strong basic washes (1M NaOH) if the ester is sterically accessible. Use Saturated


  or Saturated 

for quenching. These are pH-neutral/mild and will not hydrolyze the ester during the extraction process.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.

  • Gellman, S. H. Methylester Hydrolysis Conditions; University of Wisconsin-Madison Protocols.

  • Otera, J. Transesterification; Chemical Reviews, 1993, 93(4), 1449–1470.

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.

  • Bhatt, M. V.; Kulkarni, S. U. Cleavage of Ethers and Esters by Lewis Acids; Synthesis, 1983, 249-282.

Sources

Optimization

Technical Support Center: Production of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Welcome to the technical support resource for the synthesis and scale-up of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate. This guide is designed for researchers, chemists, and process development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The information herein is structured in a practical question-and-answer format, addressing specific issues with underlying scientific principles and actionable solutions.

The synthesis of this molecule typically involves two critical stages: the preparation of an α-haloketone intermediate, Methyl 5-(bromoacetyl)-2-hydroxybenzoate, and its subsequent cyclocondensation with thioacetamide in a Hantzsch thiazole synthesis. Each stage presents unique challenges that can impact yield, purity, and process robustness.

Part 1: Synthesis of Key Intermediate: Methyl 5-(bromoacetyl)-2-hydroxybenzoate

The quality of your starting materials dictates the success of the final condensation step. The most common precursor is prepared by the α-bromination of Methyl 5-acetyl-2-hydroxybenzoate.

Q1: We are experiencing low yields and significant side-product formation during the α-bromination of our acetyl-salicylate intermediate. What are the primary causes and how can we optimize this step?

Answer: Low yields and impurity generation in α-bromination reactions at scale often stem from three core issues: over-bromination (di-bromination), aromatic ring bromination, and poor reaction control.

  • Causality: The reaction proceeds via an enol or enolate intermediate, which is highly nucleophilic.[1] In acidic conditions, the enol form attacks bromine. The challenge is that the salicylic acid moiety's hydroxyl group is an activating group, making the aromatic ring susceptible to electrophilic attack by bromine, especially under harsh conditions.[1] Furthermore, the desired mono-brominated product can itself enolize and react again to form a di-brominated side product.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it is highly reactive and hazardous to handle on a large scale.[2] N-Bromosuccinimide (NBS) is often a milder and more selective alternative, reducing the risk of ring bromination.[3] Using NBS with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like CCl₄ or chlorobenzene can favor the desired α-bromination.[3]

    • Solvent Selection: In acidic media (e.g., acetic acid with Br₂), the reaction proceeds via the enol. The polarity of the solvent can influence the enol/keto equilibrium. For NBS bromination, non-polar solvents are preferred.

    • Controlled Addition: Regardless of the agent, slow, controlled addition of the bromine source is critical. This maintains a low instantaneous concentration of the brominating agent, minimizing over-bromination and side reactions.[1] On a larger scale, this means using a dosing pump with good subsurface mixing.

    • Temperature Management: Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate. While some protocols use reflux, starting at room temperature or even 0 °C during the addition can significantly improve selectivity.

Experimental Protocol: Synthesis of Methyl 5-(bromoacetyl)-2-hydroxybenzoate
ParameterValueRationale
Starting Material Methyl 5-acetyl-2-hydroxybenzoate1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.1 eq; Milder and more selective than Br₂.[3]
Initiator AIBN or Benzoyl Peroxide0.02 eq; Initiates the radical chain mechanism for NBS.
Solvent Acetonitrile or Ethyl Acetate5-10 vol
Temperature 60-80 °CControlled heating to initiate and sustain the reaction.
Reaction Time 2-6 hoursMonitor by TLC/HPLC for disappearance of starting material.

Procedure:

  • Charge the reactor with Methyl 5-acetyl-2-hydroxybenzoate and the chosen solvent.

  • Begin agitation and heat the mixture to the target temperature (e.g., 70 °C).

  • Add N-Bromosuccinimide and the initiator. If the reaction is highly exothermic, the NBS can be added portion-wise.

  • Monitor the reaction progress every hour.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash the cake with a small amount of cold solvent.

  • The filtrate, containing the product, can be concentrated or used directly in the next step after a solvent swap if necessary.

Part 2: The Hantzsch Thiazole Synthesis: Scale-Up Challenges

The core of the synthesis is the Hantzsch reaction between the α-bromo ketone and thioacetamide. While often high-yielding in the lab, this step is prone to issues at scale.[4][5]

Q2: Our large-scale Hantzsch condensation is sluggish and gives incomplete conversion, even after extended reaction times. How can we improve the reaction kinetics and yield?

Answer: Sluggish or incomplete reactions at scale are typically due to issues with mixing, temperature, or the quality of the thioacetamide.

  • Causality: The Hantzsch synthesis is a bimolecular reaction; its rate depends on the effective concentration of both reactants.[5] In large vessels, inadequate mixing can create "dead zones" where reactants are not in sufficient contact.[6] Thioacetamide itself can degrade over time, especially if exposed to moisture or high temperatures, leading to lower active concentrations.[7]

  • Troubleshooting & Optimization:

    • Thioacetamide Quality: Use high-purity thioacetamide from a reputable supplier or re-purify it before use. It is a white crystalline solid; any significant discoloration may indicate degradation.[7][8] Due to its toxicity, ensure proper engineering controls are in place for handling.

    • Mixing Efficiency: The transition from magnetic stirring to overhead mechanical stirring is a critical scale-up parameter.[6] Ensure the impeller design and agitation speed are sufficient to maintain a homogenous slurry/solution. For larger reactors, baffles are essential to prevent vortexing and improve mixing.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the degradation of thioacetamide and the formation of byproducts.[9] A typical range for this reaction is 50-80 °C in solvents like ethanol or acetonitrile.[10] Maintain a consistent internal temperature, as localized overheating near the reactor jacket can be detrimental.[6]

    • Stoichiometry: A slight excess of thioacetamide (1.1-1.2 eq) is often used to drive the reaction to completion, but a large excess can complicate purification.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps R1 Methyl 5-(bromoacetyl)-2-hydroxybenzoate (α-haloketone) I1 Nucleophilic Attack (S on α-carbon) R1->I1 R2 Thioacetamide R2->I1 I2 Intermediate Thioether I1->I2 SN2 reaction, -Br⁻ I3 Intramolecular Cyclization (N on carbonyl C) I2->I3 I4 Hemiaminal Intermediate I3->I4 I5 Dehydration I4->I5 - H₂O P Product: Methyl 2-hydroxy-5- (2-methylthiazol-4-yl)benzoate I5->P

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Q3: We are observing a significant exotherm during the condensation reaction, making temperature control difficult in our pilot reactor. What are the risks and how can we manage this?

Answer: Uncontrolled exotherms are a major safety risk during scale-up.[11] The lower surface-area-to-volume ratio of large reactors makes heat dissipation less efficient than in laboratory glassware.[6]

  • Risks: A runaway reaction can lead to a rapid increase in temperature and pressure, potentially exceeding the reactor's limits. It also leads to the formation of thermal degradation products and impurities, compromising batch quality. Condensation reactions are known to be exothermic.[12]

  • Mitigation Strategies:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe process design.

    • Semi-Batch Operation: Instead of adding all reactants at once (batch mode), add one of the reactants over time (semi-batch mode). For instance, adding a solution of the α-bromo ketone to the heated solution of thioacetamide allows the rate of heat generation to be controlled by the addition rate.

    • Cooling Capacity: Ensure your reactor's cooling system is capable of handling the calculated heat flow. This may require using a colder coolant or a reactor with a better heat transfer coefficient.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this reduces throughput, so a balance must be found.

Part 3: Product Isolation and Purification

Crystallization is a critical final step that defines the purity, physical form, and handling properties of the final product.[] It is one of the most challenging operations to scale up effectively.[14]

Q4: During work-up and crystallization, our product is "oiling out" or precipitating as an amorphous solid instead of forming a crystalline slurry. What causes this and how can we fix it?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase because its concentration has exceeded its solubility limit at a temperature that is still above its melting point (or the melting point of a solvate). This is a common scale-up issue driven by supersaturation rates and impurities.

  • Causality: Rapidly creating high supersaturation (e.g., by quickly adding an anti-solvent or rapidly cooling) often leads to nucleation overwhelming crystal growth, resulting in amorphous material or oil.[15] Impurities can also inhibit crystal lattice formation, a phenomenon known as "poisoning."

  • Troubleshooting & Optimization:

    • Controlled Cooling/Anti-Solvent Addition: The rate of cooling or anti-solvent addition must be slowed down significantly at larger scales. Develop a controlled cooling profile (e.g., 10-20 °C per hour). Add anti-solvent slowly with vigorous agitation to ensure good mixing and prevent localized high supersaturation.

    • Seeding: Seeding is crucial for controlling crystallization.[14] Prepare a seed slurry of the desired crystalline form of the product and add it to the solution once it enters the metastable zone (slightly supersaturated). This provides a template for crystal growth rather than spontaneous nucleation. A typical seed loading is 0.1-2% w/w.

    • Solvent System: The choice of crystallization solvent is paramount. A good solvent system is one in which the product has high solubility at high temperatures and low solubility at low temperatures. Common systems for this type of molecule include Toluene, Ethyl Acetate, Ethanol/Water, or Acetonitrile/Water.

    • Purity: Ensure the crude product entering crystallization is of sufficient purity. If significant impurities are present, an additional purification step (e.g., carbon treatment, silica gel plug) may be necessary before crystallization.

Purification_Workflow A Completed Reaction Mixture (in Ethanol/Acetonitrile) B Quench / Neutralization (e.g., add to NaHCO₃ solution) A->B C Crude Product Slurry B->C D Filtration & Washing (Wash with Water, then cold solvent) C->D E Wet Crude Cake D->E F Dissolution in Crystallization Solvent (e.g., Toluene) at elevated temp (70-80°C) E->F G Hot Filtration (optional) (To remove particulates) F->G H Controlled Cooling to Seeding Temp (e.g., 60°C) G->H I Add Seed Slurry (1% w/w) H->I J Age & Slow Cool to Final Temp (e.g., 0-5°C) I->J K Final Crystalline Slurry J->K L Final Filtration & Cake Washing K->L M Drying under Vacuum L->M N Final Pure Product M->N

Caption: General workflow for product work-up and crystallization.

Protocol: Recrystallization of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
ParameterValueRationale
Crude Product 1.0 kgAssumes >95% purity
Solvent Toluene5-8 L (5-8 vol)
Dissolution Temp. 75-80 °CEnsure complete dissolution.
Seeding Temp. 65 °CWithin the metastable zone.
Seed Amount 10 g (1% w/w)Provides sufficient nuclei for controlled growth.[14]
Cooling Profile 10 °C/hourSlow cooling prevents rapid precipitation.
Final Temp. 0-5 °CMaximizes yield.
Aging Time 2-4 hoursAllows for complete crystallization.

Procedure:

  • Charge the wet or dry crude product and toluene into a clean, dry reactor.

  • Heat the mixture to 75-80 °C with agitation until all solids are dissolved.

  • Perform a hot filtration into another reactor if insoluble matter is present.

  • Cool the clear solution to 65 °C.

  • Add the seed slurry. You should observe the solution becoming cloudy, indicating the start of crystallization.

  • Hold at 65 °C for 1 hour to allow the seeds to mature.

  • Begin a slow, linear cooling ramp from 65 °C to 5 °C over 6 hours.

  • Hold the resulting slurry at 5 °C for at least 2 hours with gentle agitation.

  • Filter the product, wash the cake with cold toluene, and dry under vacuum at <50 °C until constant weight is achieved.

References

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008).
  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents - ACS Publications. (2023).
  • Pharmaceutical Crystallization in drug development - Syrris. (2024).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies.
  • Preparation of Thioacetamide - Organosulfur Compounds - Lu Le Laboratory. (2013).
  • Thioacetamide - Wikipedia. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • US5284974A - Process for the preparation of thioacetamide - Google Patents.
  • EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ACS Publications. (2021). Available at: [Link]

  • Synthesis of thioacetamide 18, 20, 22, and 24 and thiophene derivatives... - ResearchGate. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • US2397498A - Esterification of salicylic acid - Google Patents.
  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ResearchGate. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Available at: [Link]

  • Problem 5 Esterification of salicylic acid... [FREE SOLUTION] - Vaia. Available at: [Link]

  • Organic Chemistry: In the synthesis of aspirin, why is salicylic acid treated with acetic anhydride instead of a regular carboxylic acid? - Quora. (2014). Available at: [Link]

  • Ester Derivatives of Salicylic Acid. Available at: [Link]

  • Synthesis of 4-Hydroxy-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide - PrepChem.com. Available at: [Link]

  • Condensation - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2018). Available at: [Link]

  • Scaling Up Pharma API - AbbVie Contract Manufacturing. Available at: [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Available at: [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives - Google Patents.
  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Introduction Welcome to the technical support guide for Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate . As a Senior Application Scientist, I often see this intermediate mishandled due to a misunderstanding of its dua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate . As a Senior Application Scientist, I often see this intermediate mishandled due to a misunderstanding of its dual-nature stability profile.

This molecule contains two distinct pharmacophores with opposing stability requirements:

  • The Salicylate Core (Methyl 2-hydroxybenzoate): An ester prone to hydrolysis, particularly in alkaline media, but stabilized by an intramolecular hydrogen bond.

  • The Thiazole Pendant (2-methylthiazol-4-yl): A heterocyclic ring susceptible to photo-oxidation and N-oxidation.[1]

This guide provides the protocols necessary to maintain the integrity of this compound in solution, moving beyond generic advice to specific, chemically grounded methodologies.

Part 1: The Stability Matrix

The following table summarizes the critical parameters for maintaining compound integrity.

ParameterCritical ThresholdRisk FactorMitigation Strategy
pH Range pH 3.0 – 6.5 High Ester hydrolysis accelerates exponentially at pH > 7.[1]5. Avoid phosphate buffers > pH 7.[1]
Solvent DMSO, Ethanol Medium Poor aqueous solubility leads to precipitation.[1] Avoid primary amines (Tris) which can cause aminolysis.[1]
Light < 300 nm (UV) High Thiazole rings can undergo photo-oxidative ring opening.[1] Use amber glass exclusively.
Temperature -20°C (Storage) Low Thermal decarboxylation is rare for the ester, but hydrolysis is temp-dependent.[1] Keep cold.
Additives Antioxidants Medium The phenolic hydroxyl is prone to oxidation.[1] Use BHT or Ascorbic Acid if long-term solution storage is needed.[1]

Part 2: Degradation Mechanisms & Visualizations

To prevent degradation, you must understand how it happens.[1] The diagram below illustrates the two primary pathways: Hydrolysis (breaking the ester) and Photo-Oxidation (attacking the thiazole).

DegradationPathways Compound Methyl 2-hydroxy-5- (2-methylthiazol-4-yl)benzoate Hydrolysis Hydrolysis (pH > 7.5 or Strong Acid) Compound->Hydrolysis Ester Cleavage Oxidation Photo-Oxidation (UV Light + O2) Compound->Oxidation Singlet Oxygen Attack AcidProduct Degradant A: 2-hydroxy-5-(2-methylthiazol-4-yl) benzoic acid Hydrolysis->AcidProduct Methanol Methanol Hydrolysis->Methanol NOxide Degradant B: Thiazole N-Oxide Oxidation->NOxide Mild Stress RingOpen Degradant C: Ring-Opened Sulfinates Oxidation->RingOpen High UV Stress

Figure 1: Primary degradation pathways.[1] Note that the ester hydrolysis is pH-dependent, while thiazole degradation is largely driven by light and oxygen.

Part 3: Troubleshooting Guides (Q&A)

Scenario A: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation.[1] The phenolic hydroxyl group (at position 2) is electron-rich.[1] In the presence of trace transition metals (like Iron from low-grade glassware or water) or dissolved oxygen, it can oxidize to form quinoid-like species, which are highly colored.

Corrective Protocol:

  • Degas Solvents: Sparge your buffer or solvent with Nitrogen (N₂) or Argon for 15 minutes prior to dissolution.[1]

  • Chelation: If using aqueous buffers, add 0.1 mM EDTA to sequester trace metal ions that catalyze phenolic oxidation.[1]

  • Container: Switch to amber borosilicate glass vials with PTFE-lined caps.

Scenario B: "I see a new peak at RRT 0.85 on my HPLC."

Diagnosis: Hydrolysis (Acid Formation).[1] The methyl ester has hydrolyzed to the free carboxylic acid.[2][3] This is the most common issue and is often caused by inappropriate pH buffering.

The Mechanism: Methyl salicylate derivatives possess an intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This actually stabilizes the ester against hydrolysis compared to standard benzoates. However, if you use a buffer with pH > 8.0 , the phenolic proton is removed (pKa ~10), breaking the H-bond and allowing rapid nucleophilic attack by hydroxide ions (OH⁻).

Corrective Protocol:

  • Check pH: Ensure your mobile phase and sample diluent are between pH 3.0 and 6.0.[1]

  • Avoid Tris: Do not use Tris buffer. The primary amine in Tris can attack the ester (aminolysis), forming a stable amide impurity. Use Ammonium Acetate or Formate instead.[1]

Scenario C: "The compound precipitated upon dilution."

Diagnosis: Solubility Crash. This compound is lipophilic (LogP ~2.5 - 3.0).[1] Diluting a DMSO stock directly into pure water or high-salt saline often causes immediate precipitation.[1]

Corrective Protocol: Use the "Step-Down" Dilution Method :

  • Dissolve solid in 100% DMSO (Stock A).

  • Dilute Stock A into 50% PEG-400 or Ethanol (Stock B).

  • Dilute Stock B into your final aqueous buffer. Target a final organic co-solvent concentration of >5% if possible.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Materials:

  • Compound (Solid)[4][5]

  • Anhydrous DMSO (Grade: HPLC or Spectrophotometric, ≥99.9%)

  • Amber HPLC Vials (Silanized glass preferred)

  • Argon gas (optional but recommended)

Procedure:

  • Weighing: Weigh the compound into an amber vial. Do not use a plastic weigh boat as static can cause loss of the fine powder.

  • Dissolution: Add Anhydrous DMSO to achieve 10 mM concentration.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.[1]

  • Vortex: Vortex for 30 seconds. Ensure no solid remains at the meniscus.

  • Inerting: Gently blow a stream of Argon over the headspace for 10 seconds to displace oxygen.

  • Sealing: Cap immediately with a PTFE/Silicone septum cap.[1]

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).

SOP-02: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay.

SolventSelection Start Start: Select Solvent AssayType What is the Assay Type? Start->AssayType CellCulture Cell Culture / In Vivo AssayType->CellCulture Analytical HPLC / LC-MS AssayType->Analytical Chemical Synthesis / Reaction AssayType->Chemical DMSO_Limit Is DMSO tolerated? CellCulture->DMSO_Limit MobilePhase Use Acetonitrile/Water + 0.1% Formic Acid Analytical->MobilePhase Avoid AVOID: Phosphate pH > 7 AVOID: Methanol (Transesterification risk) Analytical->Avoid Inert Anhydrous DMF or DCM Chemical->Inert YesDMSO Use DMSO Stock Dilute to <0.5% final DMSO_Limit->YesDMSO Yes NoDMSO Use Ethanol/PEG-400 (Check toxicity) DMSO_Limit->NoDMSO No

Figure 2: Decision tree for solvent selection based on experimental application.

References

  • Hydrolysis of Methyl Salicylate

    • Mechanism:[1][6][7][8] The hydrolysis of methyl salicylate derivatives is base-catalyzed and accelerated by the presence of amines.

    • Source: Cheng, C. Y., et al. (2021). "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids." NIH / PubMed.[1]

  • Thiazole Ring Stability

    • Oxidation:[1][4][6][9][10][11][12] Substituted thiazoles, particularly 2-methyl derivatives, are susceptible to oxidative ring opening under stress conditions (e.g., singlet oxygen or peroxides).

    • Source: "Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air." NIH / PMC.[1]

  • Photodegradation of Thiazoles

    • Pathway: Thiazole-containing pharmaceuticals can undergo photo-oxygenation via Diels-Alder cycloaddition with singlet oxygen.[1][13]

    • Source: Wu, L., et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds." Journal of Pharmaceutical and Biomedical Analysis.

  • General Physical Properties (Methyl Salicylate)

    • Solubility & pKa: Methyl salicylate is poorly soluble in water and hydrolyzes to salicylic acid (pKa ~2.[1]97) and methanol.[1][3][4]

    • Source: "Methyl benzoate - Chemical Properties."[1][5] Wikipedia / PubChem Data.[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Thiazole Derivative Synthesis: An IR Spectroscopy-First Approach

Executive Summary Thiazole derivatives form the backbone of numerous therapeutic agents, making their efficient and reliable synthesis a cornerstone of drug discovery and development.[1][2] A critical, yet often time-con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives form the backbone of numerous therapeutic agents, making their efficient and reliable synthesis a cornerstone of drug discovery and development.[1][2] A critical, yet often time-consuming, step in this process is the structural validation of the synthesized compounds. This guide presents a scientifically-grounded, experience-driven workflow that positions Infrared (IR) Spectroscopy as a rapid, first-line analytical tool for validating thiazole synthesis. We will explore the causality behind spectral changes during a typical reaction, provide a detailed experimental protocol for the widely-used Hantzsch synthesis, and objectively compare the utility of IR spectroscopy against orthogonal methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This integrated approach is designed to enhance efficiency and confidence in your synthetic outcomes.

The Imperative of Structural Validation in Thiazole Synthesis

The five-membered thiazole ring, containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry, appearing in drugs with applications ranging from anticancer to antimicrobial.[1][3][4] The functional properties of these molecules are exquisitely dependent on their precise chemical structure. Therefore, the unambiguous confirmation of a synthesized derivative's structure is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline. An efficient analytical strategy must quickly answer two key questions: "Did the reaction work?" and "Is the product what I intended to make?"

IR Spectroscopy: A Rapid, Functional Group-Centric Approach

Infrared (IR) spectroscopy provides a rapid, non-destructive, and cost-effective method to probe the functional groups within a molecule.[5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.[6]

For the synthetic chemist, the power of IR lies in its ability to tell a clear story of chemical transformation. The validation process is not merely about identifying peaks in the final product but about tracking the disappearance of key functional groups from the starting materials and the concurrent appearance of new vibrations characteristic of the thiazole ring. This dynamic view provides high confidence in the reaction's progress and success, often in a matter of minutes.

Deciphering the IR Spectrum in Thiazole Synthesis

The successful synthesis of a thiazole derivative, for instance via the common Hantzsch pathway, involves the condensation of an α-haloketone and a thioamide.[7] A successful reaction can be validated by observing the following spectral changes:

  • Disappearance of Starting Material Peaks:

    • The strong carbonyl (C=O) stretching vibration from the α-haloketone (typically ~1700 cm⁻¹).

    • The N-H stretching vibrations from the thioamide (typically in the 3200-3400 cm⁻¹ region).

    • The C=S stretching vibration of the thioamide (can be weak, often around 1100-1200 cm⁻¹).[8]

  • Appearance of Product-Specific Peaks:

    • The C=N (imine) stretching vibration of the thiazole ring, a critical indicator of ring formation (typically in the 1620-1670 cm⁻¹ region).[8][9]

    • C=C stretching vibrations from the aromatic ring system (typically 1400-1600 cm⁻¹).[5][9]

    • A C-H stretching peak for the hydrogen at the 5-position of the thiazole ring, which can sometimes be observed above 3100 cm⁻¹.[10]

The following table summarizes the key diagnostic peaks for monitoring a typical thiazole synthesis.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Significance in Synthesis
Starting Materials
Ketone (C=O)Stretch1725 - 1680Disappears upon successful reaction.
Thioamide (N-H)Stretch3400 - 3100Disappears or shifts upon ring formation.
Thioamide (C=S)Stretch1250 - 1020Disappears upon incorporation of sulfur into the ring.[8]
Product
Thiazole (C=N)Stretch1670 - 1620Key indicator of successful heterocycle formation.[9]
Thiazole Ring (C=C)Stretch1600 - 1450Confirms the presence of the aromatic ring system.[9]
Thiazole C-H (at C5)Stretch3180 - 3100Can be a subtle but confirmatory peak.[10]

A Validated Workflow: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

To illustrate the practical application of IR spectroscopy, we will use the classic Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[11]

Experimental Protocol

Causality: This protocol is a robust and high-yielding method for forming the thiazole ring. Methanol is used as a polar solvent to dissolve the reactants, and the reaction is heated to ensure a sufficient rate of reaction. A mild base (sodium carbonate) is used during workup to neutralize any acid generated (HBr) and precipitate the final product, which has low solubility in water.[11]

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (~70-80°C) for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[11]

  • Isolate the crude product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.[12]

  • Allow the solid to air dry completely. Determine the mass and calculate the percent yield. The product is often pure enough for characterization without further purification.[11]

In-Process Validation with IR Spectroscopy

This workflow demonstrates a self-validating system where IR provides critical go/no-go information at each stage.

G cluster_0 Synthesis Stage cluster_1 IR Validation Point cluster_2 Final Confirmation Reactants Reactants (2-bromoacetophenone + thiourea) Reaction Reaction in Methanol (30-45 min @ 75°C) Reactants->Reaction IR_Reactants IR Spectrum 1 Observe: C=O (~1690 cm⁻¹) N-H (~3300 cm⁻¹) Reactants->IR_Reactants Baseline Check Workup Quench & Precipitate (5% Na2CO3) Reaction->Workup Product Isolate & Dry Product Workup->Product IR_Crude IR Spectrum 2 Confirm: C=O peak gone Appearance of C=N (~1640 cm⁻¹) Product->IR_Crude Validation Check Final_Analysis Full Characterization (NMR, MS, Elemental Analysis) IR_Crude->Final_Analysis Proceed if Validated

Caption: Workflow for IR-validated Hantzsch thiazole synthesis.

  • IR Spectrum 1 (Baseline): Before starting the reaction, acquire an IR spectrum of your starting material, 2-bromoacetophenone. You will clearly observe the strong C=O stretch around 1690 cm⁻¹. This is your key benchmark.

  • IR Spectrum 2 (Validation): After the reaction, workup, and drying, acquire an IR spectrum of your solid product. A successful synthesis is validated by two key observations:

    • The complete disappearance of the strong C=O peak from the starting material.

    • The appearance of a new, strong peak around 1630-1650 cm⁻¹, corresponding to the C=N stretch of the newly formed thiazole ring. You will also see characteristic N-H stretches for the amino group.

Comparative Analysis: Integrating IR with Orthogonal Techniques

While IR spectroscopy is an excellent tool for initial validation and reaction monitoring, it provides information only on the functional groups present. For unambiguous proof of structure, which is essential for publication and regulatory submission, orthogonal analytical techniques are required.[3][13] These methods probe different molecular properties, and their combined data provides a comprehensive and trustworthy structural assignment.

Head-to-Head Comparison of Analytical Techniques

The table below objectively compares the performance of IR with NMR and MS for the structural elucidation of a novel thiazole derivative.

FeatureIR Spectroscopy¹H & ¹³C NMR SpectroscopyMass Spectrometry (MS)
Primary Information Functional groups present (C=O, N-H, C=N, etc.).[5]Atomic connectivity, chemical environment of H and C atoms, stereochemistry.[13][14]Molecular weight, elemental formula (High-Res MS), fragmentation patterns.[13][15]
Key Question Answered "Did the functional groups change as expected?""How are the atoms connected to form the molecular skeleton?""What is the mass and formula of the molecule?"
Speed / Throughput Very High (1-2 minutes per sample)Low to Medium (15 mins to several hours per sample)High (1-5 minutes per sample, especially with direct infusion)
Sensitivity Moderate (requires mg quantity)Low (requires mg quantity, can be a limiting factor).[16]Very High (can detect picomole to femtomole levels).[16]
Cost (Instrument) LowHighMedium to High
Ease of Interpretation Relatively easy for identifying key functional groups.Can be complex, often requires specialized expertise to interpret splitting patterns and 2D spectra.[15]Relatively easy to find the molecular ion peak (M+); fragmentation can be complex.
Best Use Case Rapid reaction monitoring, initial product validation, QA/QC screening.Unambiguous structure elucidation of the final, purified product.Confirmation of molecular weight and determination of elemental formula.
A Synergistic and Authoritative Workflow

Expertise in synthetic chemistry is demonstrated not by relying on a single "best" technique, but by designing an efficient, multi-step analytical workflow.

  • In-Process Check (TLC & IR): Use Thin-Layer Chromatography for rapid qualitative monitoring of reactant consumption. Use IR spectroscopy as described above to confirm the key functional group transformations in the crude product. This provides a high degree of confidence before committing to more time-consuming analyses.

  • Purity and Identity Confirmation (MS): Once the crude product is purified (e.g., by recrystallization or chromatography), obtain a mass spectrum. The molecular ion peak must match the calculated molecular weight of the target thiazole derivative. High-resolution MS (HRMS) can confirm the elemental formula, providing definitive evidence of identity.[2]

  • Definitive Structural Elucidation (NMR): Finally, ¹H and ¹³C NMR spectroscopy are used to provide the unambiguous, publication-quality proof of structure.[10][17] NMR will confirm the number of protons and carbons and, through their chemical shifts and coupling patterns, reveal precisely how they are connected, confirming the thiazole ring structure and the substitution pattern.

Caption: A synergistic workflow for synthesis and validation.

Conclusion

In the synthesis of thiazole derivatives, IR spectroscopy serves as an indispensable analytical tool. Its value is most pronounced when it is not used in isolation but as the first step in a logical, tiered validation strategy. By providing a rapid and clear assessment of functional group transformations, IR spectroscopy allows researchers to quickly confirm the success of a reaction, troubleshoot failures, and make informed decisions about proceeding with purification and more resource-intensive analyses. This IR-first approach, integrated with the definitive structural power of MS and NMR, constitutes a robust, efficient, and trustworthy system for accelerating drug discovery and development projects.

References

  • Kahleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research, 12(Suppl 1), 173-181.
  • Request PDF: Thiazole derivatives: Synthesis, characterization, biological and DFT studies. Available at: [Link]

  • Shukla, A. P., Verma, V., Pathak, M., & Kumar, S. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5649.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(11), 20538-20551.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. Available at: [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega, 9(12), 14197-14210.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][8][18]-triazolo[3,4-b][2][8][18] thiadiazole. (2019). Journal of Molecular Structure, 1180, 639-651.

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5488.
  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). Journal of Molecular Structure, 1234, 130177.
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026). ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Sci-Hub. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). UniversalClass.com. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • Thiazole. (n.d.). PubChem. Available at: [Link]

  • Thiazole. (n.d.). NIST WebBook. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Available at: [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: XRD Characterization of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

The following guide provides a comprehensive technical framework for the X-ray diffraction (XRD) characterization of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate . Given the specific nature of this compound—likely a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for the X-ray diffraction (XRD) characterization of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate .

Given the specific nature of this compound—likely a pharmaceutical intermediate or functional material structurally related to thiazole-containing salicylates—this guide compares its structural analysis against established analogs (such as amino-thiazole derivatives) to highlight critical packing motifs and stability factors.

Executive Summary: Structural Significance

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate represents a class of "hybrid" pharmacophores combining a salicylate core with a thiazole ring. In drug development, this specific substitution pattern (5-position on the salicylate) is critical for modulating solubility and binding affinity compared to its 4-position isomers or free acid counterparts.

  • Core Feature: The intramolecular hydrogen bond (S(6) motif) between the hydroxyl group and the ester carbonyl.

  • Critical Variance: Unlike similar analogs (e.g., Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate), the direct attachment of the thiazole ring at the C4-position creates a rigid, conjugated system that significantly influences crystal packing and polymorphism.

Experimental Protocol: Data Generation

To generate publication-quality data, the following self-validating protocol is recommended. This workflow ensures phase purity and accurate structure determination.

Phase 1: Single Crystal Growth (SCXRD)
  • Method: Slow evaporation.

  • Solvent System: Ethanol/Water (80:20 v/v) or Acetonitrile.

    • Rationale: Ethanol promotes hydrogen bonding networks, while water acts as an antisolvent to induce nucleation.

  • Validation: Examine crystals under polarized light microscopy (PLM). Sharp extinction indicates high crystallinity.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 VENTURE or Oxford Diffraction Xcalibur (Mo or Cu K

    
     radiation).
    
  • Temperature: 100 K or 150 K.

    • Reasoning: Low temperature reduces thermal vibration (ellipsoids), allowing precise location of the hydroxyl hydrogen atom, which is crucial for confirming the intramolecular H-bond.

  • Refinement Strategy:

    • Refine

      
       using full-matrix least-squares (SHELXL).
      
    • Locate the hydroxyl H-atom from the difference Fourier map to confirm the enol vs. keto tautomer preference (Salicylates predominantly exist as enol).

Comparative Structural Analysis

This section compares the expected structural features of the target compound against known alternatives to guide interpretation.

FeatureTarget: Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate Alternative A: Amino-Linkage Analog [1]Alternative B: Free Acid Form
Linkage Direct C-C bond (Rigid)-NH- Linkage (Flexible)Direct C-C bond
Conformation Planar or near-planar (conjugated)Twisted (dihedral angle > 20°)Planar
H-Bonding Intramolecular O-H...O (Strong)Intermolecular N-H...N (Dimer)Carboxylic acid dimer (Strong)
Pi-Stacking High probability (Thiazole-Phenyl)Reduced (due to twist)High
Solubility Moderate (Lipophilic ester)ModerateLow (Polar acid)
Key Interpretation Points:
  • The "Rigidity" Factor: The target compound lacks the -NH- linker found in Alternative A. This restricts conformational freedom, likely leading to a monoclinic space group (e.g.,

    
    ) with efficient 
    
    
    
    stacking between the thiazole and benzene rings of adjacent molecules.
  • Intramolecular H-Bond: Expect an O--O distance of ~2.6 Å. This "locks" the salicylate moiety, making the molecule effectively planar and reducing its polarity, which enhances membrane permeability in drug applications.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between "Routine" and "Advanced" pathways based on the initial XRD results.

XRD_Workflow Start Crude Material (Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate) Recryst Recrystallization (EtOH/H2O or ACN) Start->Recryst PLM Polarized Light Microscopy (Check Birefringence) Recryst->PLM Decision Suitable Single Crystal? PLM->Decision SCXRD SCXRD Data Collection (100 K, Mo/Cu Source) Decision->SCXRD Yes PXRD PXRD Screening (Polymorph Check) Decision->PXRD No (Microcrystalline) Structure Structure Solution (Direct Methods/SHELXT) SCXRD->Structure Refine Refinement (Locate H-atoms) Structure->Refine Refine->PXRD Simulate Pattern for Comparison Result Final CIF & Phase ID Refine->Result Index Indexing & Pawley Fit PXRD->Index Index->Result

Caption: Logical workflow for structural determination, prioritizing Single Crystal XRD (SCXRD) while using Powder XRD (PXRD) for bulk phase validation.

Troubleshooting & Common Pitfalls
  • Twinning: Thiazole compounds often crystallize as twins (non-merohedral) due to the pseudo-symmetry of the ring.

    • Solution: Use software like CELL_NOW to identify multiple domains.

  • Disorder: The methyl group on the thiazole ring (C2 position) may exhibit rotational disorder at room temperature.

    • Solution: Collect data at 100 K to freeze this motion.

  • Polymorphism: If the PXRD pattern of the bulk material does not match the simulated pattern from the single crystal (SCXRD), you have isolated a polymorph.

    • Action: This is a publishable finding. Document the solvent conditions carefully.

References
  • Shaaban, K. M., et al. (2015).[1] "Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate." Acta Crystallographica Section E: Crystallographic Communications, 71(5), o282-o283.[1] Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

[1] Executive Summary & Chemical Profile[2] Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a complex organic intermediate often utilized in the synthesis of pharmaceuticals (e.g., xanthine oxidase inhibitors like F...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2]

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a complex organic intermediate often utilized in the synthesis of pharmaceuticals (e.g., xanthine oxidase inhibitors like Febuxostat). As a research chemical, it frequently lacks a compound-specific Safety Data Sheet (SDS) in public databases.

Therefore, disposal protocols must be derived from "Bridging Principles" —analyzing the hazards of its functional groups (Thiazole, Phenol, Benzoate ester).

Waste Classification Matrix
ParameterClassificationOperational Implication
Physical State Solid (Crystalline powder)Dust control required during transfer.
Primary Hazard Irritant / Acute Tox (Inferred)Treat as toxic; prevent inhalation/dermal contact.[1][2]
Chemical Class Non-Halogenated Organic Segregate from chlorinated solvents to minimize disposal costs.
Combustion Byproducts NOx, SOx, CO, CO2MANDATORY: High-temperature incineration with scrubbing.
RCRA Status (USA) Characteristic Waste Not P- or U-listed; classify based on ignitability/toxicity characteristics.

Hazard Characterization (Structural Analysis)

To ensure safe disposal, we must understand why this compound is hazardous.

  • Thiazole Moiety: The 5-membered heterocyclic ring contains Sulfur and Nitrogen.[3] Upon thermal decomposition (fire or improper incineration), this releases toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Operational Rule: Never dispose of via drain or standard trash.

  • Phenolic Group (2-Hydroxy): The hydroxyl group ortho to the ester functionality suggests salicylic acid-like properties. It acts as a weak acid and a potential skin/eye irritant.

  • Methyl Ester: Increases lipophilicity, facilitating absorption through the skin.

Pre-Disposal Protocol: Segregation & Packaging[1]

Core Directive: Segregation is the first line of defense against unexpected exothermic reactions in the waste stream.

Step 1: Waste Segregation

Do NOT mix this compound with:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of violent reaction with the thiazole ring.

  • Strong Bases: Will hydrolyze the ester and deprotonate the phenol, altering the chemical profile and potentially generating heat.

  • Halogenated Solvents: Keep separate to classify as "Non-Halogenated High BTU Waste" (lower disposal cost).

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquid Waste (Mother Liquor): If the compound is dissolved in solvent (e.g., Methanol, Ethyl Acetate), use a standard solvent waste carboy (HDPE or Glass). Ensure the cap is vented if there is any risk of off-gassing.

Step 3: Labeling Standard

Your waste label must be explicit to protect downstream waste handlers.

Label Text Example:

  • Content: Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate (Solid/Solution)

  • Hazards: Irritant, Toxic, Combustible.

  • Constituents: Organic Carbon, Nitrogen, Sulfur.

  • Warning: "Contains Thiazole Ring – Incinerate Only."

Disposal Logic & Workflow (Visualization)

The following decision tree outlines the logical flow for disposing of this specific compound, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solvent StateCheck->IsLiquid SolidPack Pack in Wide-Mouth HDPE Container IsSolid->SolidPack LiquidSeg Check Solvent Type IsLiquid->LiquidSeg Labeling Apply Hazard Label: 'Toxic, Irritant, Sulfur-Bearing' SolidPack->Labeling Halo Halogenated Solvent (DCM, Chloroform) LiquidSeg->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) LiquidSeg->NonHalo HaloWaste Stream: Halogenated Organic (High Cost Incineration) Halo->HaloWaste NonHaloWaste Stream: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalo->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) Labeling->FinalDisp

Figure 1: Decision logic for waste stream segregation based on physical state and solvent carrier.

Spill Response Protocol

In the event of an accidental release in the laboratory, immediate containment is necessary to prevent contamination of the workspace.

PPE Requirements
  • Respiratory: N95 (minimum) or P100 respirator if powder is fine/dusty.

  • Dermal: Nitrile gloves (Double gloving recommended; >0.11mm thickness).

  • Eye: Chemical safety goggles (Standard safety glasses are insufficient for powders).

Cleanup Procedure
  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • Contain:

    • If Solid: Cover with a damp paper towel to prevent dust generation. Do NOT dry sweep.

    • If Liquid: Surround with absorbent pads or vermiculite.[1]

  • Collect: Scoop material into a dedicated waste container using a plastic spatula.

  • Decontaminate: Scrub the surface with a soap/water solution (surfactants help solubilize the ester).

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the same hazardous waste container as the chemical.[1]

Final Disposal Method: Incineration

Why Incineration? Biological wastewater treatment plants are often ill-equipped to degrade complex heterocyclic rings like thiazoles efficiently. Releasing these into the water table can lead to bioaccumulation.

  • Authorized Method: High-Temperature Incineration (Rotary Kiln).

  • Mechanism: Thermal oxidation at >1000°C breaks the thiazole ring into basic oxides (

    
    , 
    
    
    
    ,
    
    
    ).
  • Pollution Control: The facility must be equipped with wet scrubbers (alkaline quench) to neutralize the acidic sulfur dioxide produced by the thiazole sulfur.

Action Item: When handing this waste to your EHS contractor (e.g., Veolia, Clean Harbors, Tervita), explicitly declare the presence of Sulfur to ensure it is routed to a facility with appropriate scrubbing capabilities.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • BenchChem. (2025).[1] Proper Disposal of Thiazole Derivatives: General Guidance. (Used for bridging principles regarding thiazole flammability and toxicity).[1][4]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Methyl-5-thiazoleethanol. (Reference for thiazole ring handling and NOx/SOx decomposition products).

Sources

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